molecular formula C8H18O7S B1673972 Bis-PEG4-sulfonic acid

Bis-PEG4-sulfonic acid

Numéro de catalogue: B1673972
Poids moléculaire: 258.29 g/mol
Clé InChI: PWODSFSRWAVESG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy-PEG3-sulfonic acid is a PEG Linker.

Propriétés

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWODSFSRWAVESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG4-sulfonic acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic pathway for Bis-PEG4-sulfonic acid. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on practical application in a laboratory setting.

Chemical Structure and Properties

This compound, systematically named 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid, is a homobifunctional crosslinker. Its structure consists of a hydrophilic tetraethylene glycol (PEG4) core flanked by two terminal sulfonic acid groups. This arrangement imparts significant water solubility and provides two reactive sites for conjugation chemistries.

Below is a summary of its key chemical properties:

PropertyValueSource(s)
IUPAC Name 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acidN/A
Molecular Formula C₁₀H₂₂O₁₀S₂[1]
Molecular Weight 366.40 g/mol [1]
Appearance Pale yellow oily matterN/A
Solubility Soluble in DMSON/A
Purity Typically ≥95%N/A

Plausible Synthetic Pathway

A robust and frequently employed strategy for the synthesis of this compound involves a three-step process starting from tetraethylene glycol. This pathway is outlined below and detailed in the subsequent experimental protocols. The key transformations are:

  • Ditosylation of the terminal hydroxyl groups of tetraethylene glycol to create good leaving groups.

  • Nucleophilic substitution with a thiolating agent, followed by deprotection to yield the corresponding dithiol.

  • Oxidation of the dithiol to the final disulfonic acid product.

Synthesis_Workflow TEG Tetraethylene Glycol TEG_ditosylate 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) TEG->TEG_ditosylate   p-Toluenesulfonyl chloride, Base    TEG_dithiol 3,6,9,12-Tetraoxatetradecane-1,14-dithiol TEG_ditosylate->TEG_dithiol   1. Sodium thioacetate   2. Hydrolysis    Bis_PEG4_sulfonic_acid This compound TEG_dithiol->Bis_PEG4_sulfonic_acid   Hydrogen Peroxide   

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for polyethylene glycol derivatives and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate)

This procedure details the conversion of the terminal hydroxyl groups of tetraethylene glycol into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add pyridine or triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ditosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol

This protocol describes the conversion of the ditosylate intermediate to the corresponding dithiol via a thioacetate intermediate.

Materials:

  • 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate)

  • Sodium thioacetate

  • Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the ditosylate from Step 1 (1 equivalent) in anhydrous DMF or acetonitrile in a round-bottom flask.

  • Add sodium thioacetate (2.5 equivalents) to the solution and stir the mixture at room temperature for 24 hours or heat to 50-60 °C for a few hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude S,S'-(3,6,9,12-tetraoxatetradecane-1,14-diyl) di(thioacetate).

  • For the hydrolysis of the thioacetate, dissolve the crude product in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) or concentrated hydrochloric acid and stir at room temperature or heat gently until the deprotection is complete.

  • Neutralize the reaction mixture carefully.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the dithiol.

Step 3: Synthesis of this compound

This final step involves the oxidation of the dithiol to the desired disulfonic acid.

Materials:

  • 3,6,9,12-Tetraoxatetradecane-1,14-dithiol

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid or Acetic acid (as solvent, optional)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the dithiol from Step 2 (1 equivalent) in a suitable solvent such as formic acid, acetic acid, or a mixture with water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (excess, e.g., 6-10 equivalents) to the stirred solution. Caution: This reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to overnight.

  • The progress of the oxidation can be monitored by techniques such as NMR or mass spectrometry.

  • Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite, if necessary.

  • The final product, this compound, can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization or chromatography if required.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Chemical_Structure struct HO₃S–(CH₂)₂–O–(CH₂)₂–O–(CH₂)₂–O–(CH₂)₂–SO₃H

Caption: Chemical structure of this compound.

Disclaimer: The provided synthetic protocols are based on established chemical principles and analogous reactions found in the scientific literature. These procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions may be required to achieve desired yields and purity.

References

An In-Depth Technical Guide to Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a homobifunctional crosslinker featuring two terminal sulfonic acid groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and surface modification due to its distinct chemical properties. The PEG4 spacer imparts increased water solubility to the parent molecule and any subsequent conjugates, which can be advantageous for biological applications. The terminal sulfonic acid groups are available for a variety of chemical modifications, including esterification, halogenation, and displacement reactions, making this compound a versatile tool for covalently linking molecules.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 366.4 g/mol [1]
Chemical Formula C₁₀H₂₂O₁₀S₂[1]
Purity Typically ≥95%
Appearance Varies (often a solid or oil)
Solubility Soluble in aqueous media, DMSO, DMF
Storage Recommended at -20°C for long-term stability

Experimental Protocols

A key application of this compound involves the conjugation to molecules containing hydroxyl groups through esterification. The following is a detailed protocol for the Fischer-Speier esterification of a hydroxyl-containing biomolecule with this compound. This protocol is a general guideline and may require optimization for specific applications.

Objective: To covalently conjugate this compound to a biomolecule containing hydroxyl groups.

Materials:

  • This compound

  • Hydroxyl-containing biomolecule (e.g., a protein, peptide, or small molecule)

  • Anhydrous alcohol (e.g., methanol or ethanol, can also serve as the solvent)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous non-polar solvent (e.g., toluene, optional, for azeotropic removal of water)

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)

  • Analytical instruments for characterization (e.g., mass spectrometry, NMR)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis.

    • Dissolve the hydroxyl-containing biomolecule in the chosen anhydrous alcohol or non-polar solvent in the reaction vessel.

    • In a separate container, dissolve this compound in the same solvent.

  • Reaction Setup:

    • Add the this compound solution to the biomolecule solution in the reaction vessel. A molar excess of the alcohol is often used to drive the reaction forward.[2]

    • Place the magnetic stir bar in the flask and begin stirring.

    • If using a non-polar solvent, attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with the solvent.

    • Slowly and carefully add a catalytic amount of the strong acid (e.g., a few drops of concentrated sulfuric acid) to the reaction mixture.[2][3]

  • Esterification Reaction:

    • Heat the reaction mixture to reflux using the heating mantle. The reaction temperature will depend on the boiling point of the solvent used.[2]

    • Allow the reaction to proceed for 1-10 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the consumption of the starting materials.[2]

    • If using a Dean-Stark trap, water will be collected as it is formed, shifting the equilibrium towards the ester product.[2]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If an acid catalyst was used, it should be neutralized. This can be achieved by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product should be purified to remove unreacted reagents and byproducts. The choice of purification method will depend on the properties of the final conjugate. Common methods include size-exclusion chromatography for large biomolecules or reversed-phase HPLC for smaller molecules.

  • Characterization:

    • The purified conjugate should be thoroughly characterized to confirm its identity and purity. Techniques such as mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the this compound linker.[4] NMR spectroscopy can also be used to verify the formation of the ester bond.

Mandatory Visualization

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Conjugation cluster_3 Products BisPEG4 This compound (HO₃S-PEG4-SO₃H) Esterification Fischer-Speier Esterification BisPEG4->Esterification Biomolecule Biomolecule with -OH group Biomolecule->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Solvent Anhydrous Alcohol (Solvent & Reactant) Solvent->Esterification Heat Reflux Heat->Esterification Conjugate Biomolecule-PEG4-sulfonic acid (Ester Linkage) Esterification->Conjugate Byproduct Water (H₂O) Esterification->Byproduct

Caption: Fischer-Speier Esterification Workflow.

G Start Start: Prepare Reactants Step1 1. Dissolve Biomolecule (-OH) and This compound in Anhydrous Solvent Start->Step1 Step2 2. Add Acid Catalyst and Heat to Reflux Step1->Step2 Step3 3. Monitor Reaction Progress (e.g., LC-MS) Step2->Step3 Decision Is Reaction Complete? Step3->Decision Decision->Step2 No Step4 4. Cool, Neutralize, and Remove Solvent Decision->Step4 Yes Step5 5. Purify Conjugate (e.g., Chromatography) Step4->Step5 Step6 6. Characterize Final Product (e.g., Mass Spec) Step5->Step6 End End: Purified Conjugate Step6->End

Caption: Experimental Workflow for Bioconjugation.

References

Bis-PEG4-sulfonic acid Linker: A Technical Overview of its Mechanism of Action in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bis-PEG4-sulfonic acid linker is a chemical entity increasingly utilized in the design of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of its core mechanism of action, physicochemical properties, and its role in the development of next-generation drugs.

Core Principles and Mechanism of Action

The this compound linker is a bifunctional molecule designed to connect two distinct chemical moieties. In the context of PROTACs, these are a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1] The primary function of the linker is to spatially orient these two ligands to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2][3]

The name "this compound" delineates its key structural features:

  • "Bis" : Indicates the presence of two reactive functional groups, allowing it to be linked to two other molecules.

  • "PEG4" : Refers to a polyethylene glycol chain consisting of four repeating ethylene glycol units. The PEG component is crucial for imparting hydrophilicity and flexibility to the linker.[4]

  • "Sulfonic acid" : Denotes the presence of sulfonic acid (-SO₃H) groups. These highly acidic and hydrophilic groups further enhance the aqueous solubility of the linker and the resulting conjugate.[5][6]

The ether backbone of the PEG chain is generally considered to be metabolically stable and less susceptible to oxidative cleavage compared to simple alkyl chains.[] While various cleavable linkers are employed in drug conjugates to release a payload at the target site, the available information does not definitively classify this compound as a cleavable linker under typical physiological conditions.[8][9][10] Its primary role appears to be that of a stable, non-cleavable spacer that optimizes the physicochemical properties and spatial arrangement of the PROTAC.

Physicochemical and Pharmacokinetic Impact

The incorporation of the this compound linker into a therapeutic molecule, such as a PROTAC, has significant effects on its overall properties:

  • Enhanced Solubility : A major challenge in PROTAC development is their often large and hydrophobic nature, which can lead to poor solubility and limited cell permeability. The hydrophilic PEG4 and sulfonic acid components of this linker significantly improve the aqueous solubility of the entire molecule, which is critical for administration and bioavailability.[6][11][12]

  • Improved Permeability and Reduced Aggregation : The flexible PEG chain can adopt various conformations, which can help to shield the hydrophobic regions of the PROTAC, potentially improving its ability to cross cell membranes. Furthermore, the hydrophilic nature of the linker helps to prevent intermolecular aggregation, a common issue with large, hydrophobic molecules that can lead to reduced efficacy and immunogenicity.[13]

  • Favorable Pharmacokinetics : By increasing the hydrodynamic size and solubility of the conjugate, PEG linkers can reduce renal clearance, thereby extending the circulation half-life of the therapeutic agent.[8][14][15][16]

Quantitative Data

PropertyGeneral Effect of PEGylationReference
Solubility Significantly Increased[6][11][12]
Plasma Half-life Generally Increased[8][14][15][16]
Immunogenicity Generally Reduced[13]
Tendency for Aggregation Reduced[13]

Table 1. General impact of PEG linkers on the properties of drug conjugates.

Experimental Protocols

While a specific, detailed experimental protocol for the conjugation of the this compound linker is not available in the provided search results, a general protocol for the conjugation of a bifunctional PEG linker with carboxylic acid groups (analogous to sulfonic acid in reactivity for amide bond formation) to a primary amine-containing molecule is provided below. The sulfonic acid groups can participate in reactions such as esterification and displacement, allowing for conjugation.[5][11]

General Protocol for Conjugation of a Bis-Acid/Sulfonic Acid-PEG Linker to a Primary Amine

This protocol is a representative example and would require optimization for specific molecules.

Materials:

  • This compound linker

  • Amine-containing molecule (e.g., protein, small molecule ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound linker in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of the Linker:

    • In a reaction tube, combine the this compound stock solution with the Activation Buffer.

    • Add a 1.5- to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the sulfonic/carboxylic acid groups, forming an active NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated linker solution to the solution of the amine-containing molecule. A molar excess of the activated linker is typically used to ensure efficient conjugation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess linker and reaction byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[][18][19]

Signaling Pathways and Logical Relationships

The this compound linker is a component of a larger therapeutic molecule, and as such, it does not have its own signaling pathway. Instead, it enables the function of the therapeutic, for example, a PROTAC designed to degrade a specific protein within a signaling cascade. The logical workflow for its application in targeted protein degradation is illustrated below.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Environment PROTAC POI Ligand-Linker-E3 Ligase Ligand POI Target Protein (Protein of Interest) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Linker This compound Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades

Caption: General mechanism of a PROTAC utilizing a this compound linker.

The experimental workflow for conjugating this type of linker to a protein would generally follow the steps outlined in the protocol above.

Conjugation_Workflow start Start reagent_prep Reagent Preparation (Linker, Molecule, Buffers) start->reagent_prep activation Linker Activation (EDC/NHS Chemistry) reagent_prep->activation conjugation Conjugation to Amine-containing Molecule activation->conjugation quenching Quenching of Reaction conjugation->quenching purification Purification of Conjugate (e.g., SEC, Dialysis) quenching->purification characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization end End Product: Functional Conjugate characterization->end

Caption: A typical experimental workflow for the conjugation of a PEG-acid linker.

References

An In-depth Technical Guide to the Applications of Sulfonic Acid Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers terminated with sulfonic acid (-SO₃H) are a versatile class of reagents that have garnered significant interest across various scientific disciplines, particularly in drug delivery, bioconjugation, and surface modification. The presence of the highly acidic and hydrophilic sulfonic acid group imparts unique properties, including enhanced aqueous solubility and strong surface-binding capabilities. This technical guide provides a comprehensive overview of the core applications of sulfonic acid terminated PEG linkers, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating key workflows and concepts through diagrams.

Introduction to Sulfonic Acid Terminated PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer widely used to modify therapeutic molecules and surfaces.[1] The introduction of a terminal sulfonic acid group creates a bifunctional linker with distinct advantages. The PEG component provides flexibility, biocompatibility, and can reduce the immunogenicity of conjugated molecules.[2][3] The sulfonic acid group, being a strong acid, is negatively charged at physiological pH, which enhances water solubility and allows for strong, non-covalent interactions with positively charged surfaces or molecules.[4]

These linkers are typically heterobifunctional, possessing a second functional group at the other terminus of the PEG chain for covalent attachment to a molecule of interest. Common functional groups include NHS esters, maleimides, alkynes, and amines, enabling a wide array of conjugation chemistries.[5]

Core Applications

The unique properties of sulfonic acid terminated PEG linkers make them suitable for a range of applications:

  • Drug Delivery: Enhancing the solubility and bioavailability of hydrophobic drugs. The sulfonic acid moiety can also play a role in targeting specific tissues or cells.[3][4]

  • Bioconjugation: Creating stable bioconjugates with improved pharmacokinetic profiles. This is particularly relevant for antibody-drug conjugates (ADCs).[][7]

  • Surface Modification: Functionalizing surfaces of nanoparticles, medical devices, and biosensors to improve their biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities.[8][9]

  • Diagnostics and Biosensors: Immobilizing biomolecules onto sensor surfaces while maintaining their activity and reducing background noise.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the application of PEGylated surfaces and nanoparticles. While not exclusively for sulfonic acid terminated PEGs, this data provides a valuable reference for the expected performance of such systems.

Table 1: Protein Adsorption on PEG-Modified Surfaces

Surface ModificationProteinAdsorbed Amount (ng/cm²)Reference
Bare Niobium PentoxideMyoglobin120 ± 10[10]
Bare Niobium PentoxideAlbumin90 ± 8[10]
Bare Niobium PentoxideFibrinogen250 ± 20[10]
PLL-g-[3.5]-PEGMyoglobin15 ± 5[10]
PLL-g-[3.5]-PEGAlbumin10 ± 4[10]
PLL-g-[3.5]-PEGFibrinogen20 ± 7[10]

PLL-g-[3.5]-PEG represents a poly(L-lysine)-graft-poly(ethylene glycol) copolymer with a high PEG density.

Table 2: Characterization of PEGylated Nanoparticles

Nanoparticle SystemParameterValueReference
Fe₃O₄ Magnetic NanoparticlesInitial Hydrodynamic Diameter~100 nm[2]
PEGylated Fe₃O₄ MNPsHydrodynamic Diameter163.2 nm[2]
PEGylated Fe₃O₄ MNPsZeta Potential-38.8 mV[2]
Polysaccharide-Based NPsSurface Amines (before PEGylation)~90,000 per particle[8]
2 kDa PEG-Modified NPsSurface Amines (after PEGylation)~77,000 per particle[8]
5 kDa PEG-Modified NPsSurface Amines (after PEGylation)~67,000 per particle[8]

Table 3: Drug Release Kinetics from PEG-Containing Microspheres

Polymer CompositionBurst-Phase Kinetic Constant (k_b)Degradation/Erosion Kinetic Constant (k) (day⁻¹)Reference
PLGA0.0820.054[11]
PLGA-5% PEG0.1550.068[11]
PLGA-10% PEG0.2100.081[11]
PLGA-15% PEG0.2880.093[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of PEG linkers. These protocols are generalized and may require optimization for specific sulfonic acid terminated PEG linkers and target molecules.

General Synthesis of a Heterobifunctional Sulfonic Acid PEG Linker

This protocol outlines a representative synthesis of an Azide-PEG-Sulfonic Acid linker.

Materials:

  • α-Azido-ω-hydroxy-PEG

  • Thionyl chloride (SOCl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination: Dissolve α-Azido-ω-hydroxy-PEG in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Extraction: Separate the organic layer and wash it with a saturated solution of NaHCO₃ and then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain α-Azido-ω-chloro-PEG.

  • Sulfonation: Dissolve the α-Azido-ω-chloro-PEG in a mixture of water and ethanol. Add an excess of sodium sulfite.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by dialysis against deionized water followed by lyophilization to yield the final Azide-PEG-Sulfonic Acid product.

Conjugation of a Sulfonic Acid PEG Linker to a Protein

This protocol describes the conjugation of a heterobifunctional Sulfo-PEG-NHS ester to the primary amines of a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the Sulfo-PEG-NHS ester in anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated PEG solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Purify the PEG-protein conjugate from unreacted PEG and by-products using SEC or dialysis.

Surface Modification of Nanoparticles

This protocol outlines the modification of amine-functionalized nanoparticles with a Sulfo-PEG-NHS ester.

Materials:

  • Amine-functionalized nanoparticles

  • Sulfo-PEG-NHS ester

  • Phosphate buffer (pH 8)

  • Centrifugation and resuspension equipment

Procedure:

  • Nanoparticle Suspension: Suspend the amine-functionalized nanoparticles in phosphate buffer (pH 8) at a concentration of 1-5 mg/mL.

  • Linker Addition: Add the Sulfo-PEG-NHS ester to the nanoparticle suspension. The amount of linker will depend on the desired grafting density and should be optimized.

  • Reaction: Incubate the mixture for 2 hours at room temperature with continuous mixing.

  • Washing: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted linker.

  • Resuspension: Resuspend the nanoparticle pellet in fresh buffer.

  • Repeat Washing: Repeat the washing and resuspension steps three times to ensure complete removal of unreacted reagents.

  • Final Suspension: Resuspend the final PEGylated nanoparticles in the desired buffer for storage or further use.

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the application of sulfonic acid terminated PEG linkers.

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction1 Chlorination cluster_intermediate Intermediate Product cluster_reaction2 Sulfonation cluster_final Final Product Azido-PEG-OH Azido-PEG-OH Reaction1 Reaction in DCM Azido-PEG-OH->Reaction1 SOCl2 SOCl2 SOCl2->Reaction1 Azido-PEG-Cl Azido-PEG-Cl Reaction1->Azido-PEG-Cl Reaction2 Reaction in Water/Ethanol Azido-PEG-Cl->Reaction2 Na2SO3 Na2SO3 Na2SO3->Reaction2 Azido-PEG-SO3H Azido-PEG-SO3H Reaction2->Azido-PEG-SO3H

Synthesis of an Azide-PEG-Sulfonic Acid Linker.

experimental_workflow_conjugation Protein Protein Mix Mix in Amine-Free Buffer (pH 7.4-8.0) Protein->Mix Sulfo-PEG-NHS Sulfo-PEG-NHS Sulfo-PEG-NHS->Mix Incubate Incubate (1-2h RT or overnight 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify PEGylated_Protein Purified PEG-Protein Conjugate Purify->PEGylated_Protein

Protein conjugation workflow using a Sulfo-PEG-NHS linker.

logical_relationship_surface_modification cluster_properties Resulting Surface Properties Bare_Surface Bare Surface (e.g., Nanoparticle, Biosensor) PEGylation Surface Modification with Sulfo-PEG Linker Bare_Surface->PEGylation Modified_Surface PEGylated Surface PEGylation->Modified_Surface Reduced_Adsorption Reduced Non-Specific Protein Adsorption Modified_Surface->Reduced_Adsorption Increased_Solubility Increased Hydrophilicity and Stability Modified_Surface->Increased_Solubility Biocompatibility Improved Biocompatibility Modified_Surface->Biocompatibility Functionality Terminal Functional Groups for Further Conjugation Modified_Surface->Functionality

Benefits of surface modification with Sulfo-PEG linkers.

Conclusion

Sulfonic acid terminated PEG linkers are powerful tools for researchers in the life sciences. Their unique combination of a hydrophilic, biocompatible PEG spacer and a strongly acidic terminal group enables a wide range of applications, from improving the therapeutic properties of drugs to creating advanced biomaterials and diagnostic devices. The experimental protocols and data presented in this guide serve as a starting point for the successful implementation of these versatile linkers in research and development. Further optimization of reaction conditions and characterization techniques will be crucial for specific applications.

References

Bis-PEG4-Sulfonic Acid: A Versatile Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug delivery, the precise control over the physicochemical properties of therapeutic molecules and their carriers is paramount. Bis-PEG4-sulfonic acid, a homobifunctional crosslinker, has emerged as a valuable tool for researchers seeking to enhance the performance of drug delivery systems. This technical guide provides a comprehensive overview of the core attributes of this compound, its applications in drug delivery research, detailed experimental protocols, and representative data to inform formulation and development strategies.

This compound is characterized by a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, flanked by a sulfonic acid group at each terminus. This structure imparts several desirable properties, including increased water solubility to both the linker and the conjugated molecule, which is particularly beneficial for hydrophobic drugs.[1] The PEG chain also provides a steric shield, which can reduce immunogenicity and prevent aggregation of conjugated proteins or nanoparticles.[2] The terminal sulfonic acid groups are highly acidic and hydrophilic, offering reactive handles for various conjugation chemistries.[3]

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C10H22O10S2[]
Molecular Weight 366.40 g/mol [2]
CAS Number 1807539-08-7[]
Appearance Solid[5]
Solubility Soluble in DMSO[2]
Storage Conditions -20°C for long-term storage[]

Applications in Drug Delivery Research

The unique characteristics of this compound make it a versatile component in various drug delivery platforms, including nanoparticle surface modification, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Nanoparticle Functionalization

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance.[6] The hydrophilic PEG chains on the nanoparticle surface create a hydration layer that can reduce opsonization by plasma proteins, thereby prolonging circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[7] The sulfonic acid groups of this compound can be activated to react with amine groups on the surface of nanoparticles or drug molecules, forming stable amide bonds.[8]

Experimental Protocols

The following protocols are generalized methodologies based on standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS or Borate Buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., Tris or glycine solution)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.

    • Add the activated this compound solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker to the nanoparticle is a common starting point, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Purify the functionalized nanoparticles from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or centrifugation.

Data Presentation: Representative Physicochemical Characterization

While specific data for drug delivery systems formulated with this compound is limited in publicly available literature, the following tables present representative data for PEGylated nanoparticles to illustrate the expected impact of surface modification.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles150 ± 5.20.15 ± 0.02-25.3 ± 1.85.2 ± 0.485.1 ± 3.2
PEGylated Nanoparticles165 ± 6.10.12 ± 0.03-15.8 ± 2.14.9 ± 0.582.5 ± 4.1

Note: This data is illustrative and the actual values will depend on the specific nanoparticle composition, drug, and PEGylation conditions. The increase in hydrodynamic diameter is expected after PEGylation, while a decrease in the magnitude of the zeta potential suggests successful shielding of the surface charge by the PEG layer.[6]

Table 2: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - Unmodified NanoparticlesCumulative Release (%) - PEGylated Nanoparticles
125.3 ± 2.118.7 ± 1.9
448.9 ± 3.535.4 ± 2.8
865.1 ± 4.252.8 ± 3.9
1278.6 ± 3.968.2 ± 4.5
2489.4 ± 4.881.5 ± 5.1

Note: This data is illustrative. PEGylation can lead to a more sustained release profile by creating an additional barrier to drug diffusion.[9]

Table 3: Representative In Vivo Biodistribution Data (% Injected Dose per Gram of Tissue) at 24h Post-Injection

OrganUnmodified NanoparticlesPEGylated Nanoparticles
Blood1.5 ± 0.48.2 ± 1.1
Liver45.2 ± 5.825.7 ± 4.3
Spleen12.8 ± 2.17.5 ± 1.9
Tumor3.1 ± 0.98.9 ± 1.5

Note: This data is illustrative. PEGylation is expected to increase blood circulation time and enhance tumor accumulation due to the EPR effect.[10]

Visualizations: Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in the application of this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A This compound C Activated NHS Ester A->C Activation Buffer (pH 4.5-6.0) B EDC / NHS B->C E PEGylated Nanoparticle C->E D Amine-functionalized Nanoparticle D->E Conjugation Buffer (pH 7.2-8.0) F Purified PEGylated Nanoparticle E->F Dialysis / SEC

Caption: Workflow for Nanoparticle Surface Functionalization.

ADC_Synthesis cluster_linker_prep Linker-Payload Preparation cluster_antibody_mod Antibody Conjugation cluster_purification Purification & Characterization A This compound C Linker-Payload Conjugate A->C EDC/NHS B Drug-NH2 B->C E Antibody-Drug Conjugate (ADC) C->E D Monoclonal Antibody (mAb-Lys-NH2) D->E EDC/NHS F Purified ADC E->F SEC / HIC G Characterization (DAR, Stability) F->G

Caption: General Workflow for ADC Synthesis.

Signaling Pathways and Mechanisms of Action

PROTAC_MoA cluster_protac PROTAC Molecule cluster_cell Cellular Environment POI_Ligand Target Protein Ligand Linker This compound (Linker) POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Formation E3_Ligase->Ternary_Complex Formation Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Conclusion

This compound offers a compelling set of features for researchers in drug delivery. Its hydrophilic PEG spacer and reactive sulfonic acid termini provide a versatile platform for enhancing the solubility, stability, and pharmacokinetic profiles of various therapeutic modalities. While specific, quantitative data for drug delivery systems utilizing this exact linker remains an area for further research, the principles of PEGylation and the established protocols for similar bifunctional linkers provide a strong foundation for its successful implementation. The workflows and representative data presented in this guide are intended to equip scientists and developers with the necessary knowledge to explore the potential of this compound in creating next-generation drug delivery systems.

References

The Strategic Role of Bis-PEG4-sulfonic Acid in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers being explored, polyethylene glycol (PEG) chains have become a mainstay in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on a specific, functionalized PEG linker, Bis-PEG4-sulfonic acid , delving into its structure, properties, and strategic application in the rational design of next-generation protein degraders.

Core Concepts: The Advantage of a Sulfonated PEG Linker

This compound is a bifunctional linker featuring a polyethylene glycol chain of four ethylene glycol units, flanked by sulfonic acid groups. This unique structure imparts several desirable characteristics for PROTAC design.

Enhanced Hydrophilicity and Solubility: A primary challenge in PROTAC development is the often large and lipophilic nature of the final molecule, which can lead to poor aqueous solubility and limited bioavailability. The PEG component of this compound, with its repeating ether oxygens, is inherently hydrophilic. The addition of terminal sulfonic acid groups, which are strong acids and exist in their ionized sulfonate form at physiological pH, dramatically increases the polarity and water solubility of the linker and, consequently, the entire PROTAC molecule.[1][2]

Modulation of Physicochemical Properties: The incorporation of a charged, hydrophilic linker like this compound significantly impacts key physicochemical parameters that govern a PROTAC's drug-like properties.

PropertyImpact of this compound Linker
Solubility Significantly increased due to the hydrophilic PEG chain and ionic sulfonate groups.[1][2]
Lipophilicity (LogP) Decreased, which can be advantageous for reducing off-target hydrophobic interactions.
Topological Polar Surface Area (TPSA) Increased, potentially influencing cell permeability.
Cell Permeability The impact is complex; while high polarity can hinder passive diffusion, the flexible nature of the PEG chain may allow the molecule to adopt conformations that shield polar groups, aiding membrane traversal. This often requires empirical optimization.[3]

Influence on Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[4] An optimal linker length allows the POI and E3 ligase to come together in a conformation that facilitates the transfer of ubiquitin. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable and unproductive complex. The PEG4 chain of this compound provides a specific length and a high degree of conformational freedom, increasing the probability of achieving a favorable ternary complex geometry.

Quantitative Data on PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not widely available in public literature, extensive research on PROTACs with other PEG linkers provides valuable insights into the expected impact on degradation efficiency. The following tables summarize representative data for PROTACs targeting key cancer-related proteins, illustrating the potent degradation achievable with PEG-based linkers.

Table 1: Degradation Efficiency of a BCR-ABL-Targeting PROTAC with a PEG Linker

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Arg-PEG1-DasaPEG1BCR-ABLK5620.85>98[5]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with PEG Linkers

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
NC-1PEG-basedBTKMino2.297[6][7]
MT-802PEG-basedBTKNAMALWALow nM>95[8]

Signaling Pathways Targeted by PROTACs

The PROTAC technology has been successfully applied to target key proteins in various signaling pathways implicated in cancer and other diseases. The enhanced solubility and favorable properties imparted by hydrophilic linkers like this compound are particularly beneficial for developing degraders against these critical targets.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional AR inhibitors.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_protac_action_cyto PROTAC Action cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) PROTAC_AR AR-PROTAC-E3 Complex AR->PROTAC_AR PROTAC Binding Proteasome_cyto Proteasome AR->Proteasome_cyto Degradation AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR Dissociation PROTAC_AR->AR Ubiquitination Ub Ubiquitin AR_nucleus AR Dimer AR_dimer->AR_nucleus Nuclear Translocation ARE Androgen Response Element AR_nucleus->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: PROTAC-mediated degradation of the Androgen Receptor.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. PROTACs are being developed to degrade both wild-type and mutant forms of EGFR.

EGFR_Signaling cluster_pathways Downstream Signaling cluster_protac_action_egfr PROTAC Action EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PROTAC_EGFR EGFR-PROTAC-E3 Complex EGFR->PROTAC_EGFR PROTAC Binding Proteasome_egfr Proteasome EGFR->Proteasome_egfr Degradation PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS PROTAC_EGFR->EGFR Ubiquitination AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, etc. mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: PROTAC intervention in the EGFR signaling cascade.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. While developing PROTACs for kinases can be challenging, targeting components of this pathway is an active area of research.

PI3K_AKT_mTOR_Signaling cluster_protac_targeting Potential PROTAC Targets RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PI3K_target PI3K AKT_target AKT mTOR_target mTOR

Caption: Key targets for PROTACs within the PI3K/AKT/mTOR pathway.

Experimental Protocols

The successful development of a PROTAC requires a suite of robust experimental assays to characterize its synthesis, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a multi-step process to conjugate the POI ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with reactive group) Intermediate Linker-Ligand Intermediate POI_Ligand->Intermediate Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Second Coupling Reaction Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: General workflow for synthesizing a PROTAC.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general approach for conjugating a POI ligand and an E3 ligase ligand to this compound, assuming the ligands have available amine functionalities for amide bond formation. The sulfonic acid groups would likely be protected during this synthesis and deprotected in a final step.

  • First Coupling Reaction:

    • Dissolve the protected this compound linker (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

    • Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, purify the intermediate product.

  • Second Coupling Reaction:

    • Repeat the amide coupling procedure using the purified intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq).

  • Deprotection (if necessary):

    • If protecting groups were used for the sulfonic acid moieties, perform the appropriate deprotection step.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.[9][10][11]

In Vitro and Cellular Assays

Protocol 2: Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[12][13]

  • Cell Culture and Treatment: Plate cells expressing the POI and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).[12][14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][14]

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.[12]

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure the formation of the ternary complex in live cells.[15][16][17][18]

  • Cell Line Engineering: Use a cell line where the endogenous POI is tagged with a small luciferase fragment (e.g., HiBiT) and the E3 ligase is expressed as a fusion with a fluorescent acceptor (e.g., HaloTag®).[15][16][18]

  • Assay Setup: Plate the engineered cells and add the HaloTag® ligand (the fluorescent acceptor) and the luciferase substrate.

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • Data Acquisition: Measure the luminescence at two wavelengths (donor and acceptor). The BRET ratio (acceptor emission / donor emission) is proportional to the amount of ternary complex formed.[15]

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the POI induced by the PROTAC.[19][20][21][22][23]

  • Reaction Setup: In a reaction tube, combine the purified POI, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1), E1 activating enzyme, an E2 conjugating enzyme, ATP, and ubiquitin.

  • PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

  • Analysis: Stop the reaction and analyze the ubiquitination of the POI by Western blot, using an antibody that recognizes ubiquitin or the POI to observe the appearance of higher molecular weight polyubiquitinated species.[19][21][22]

Conclusion

This compound represents a highly valuable tool in the PROTAC designer's toolbox. Its inherent hydrophilicity, conferred by both the PEG chain and the ionic sulfonic acid groups, directly addresses the critical challenge of poor solubility often encountered with these large, complex molecules.[1][2] By improving the physicochemical properties of PROTACs, this linker can enhance their drug-like characteristics and facilitate their development as viable therapeutics. While specific, published examples of PROTACs incorporating this exact linker are currently scarce, the principles of PEGylation in PROTAC design are well-established. The rational incorporation of functionalized linkers like this compound, guided by the robust experimental protocols outlined in this guide, will undoubtedly contribute to the creation of more potent, selective, and effective protein degraders for a wide range of therapeutic targets. The continued exploration of such novel linker chemistries is essential for unlocking the full potential of targeted protein degradation.##

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers being explored, polyethylene glycol (PEG) chains have become a mainstay in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on a specific, functionalized PEG linker, This compound , delving into its structure, properties, and strategic application in the rational design of next-generation protein degraders.

Core Concepts: The Advantage of a Sulfonated PEG Linker

This compound is a bifunctional linker featuring a polyethylene glycol chain of four ethylene glycol units, flanked by sulfonic acid groups. This unique structure imparts several desirable characteristics for PROTAC design.

Enhanced Hydrophilicity and Solubility: A primary challenge in PROTAC development is the often large and lipophilic nature of the final molecule, which can lead to poor aqueous solubility and limited bioavailability. The PEG component of this compound, with its repeating ether oxygens, is inherently hydrophilic. The addition of terminal sulfonic acid groups, which are strong acids and exist in their ionized sulfonate form at physiological pH, dramatically increases the polarity and water solubility of the linker and, consequently, the entire PROTAC molecule.[1][2]

Modulation of Physicochemical Properties: The incorporation of a charged, hydrophilic linker like this compound significantly impacts key physicochemical parameters that govern a PROTAC's drug-like properties.

PropertyImpact of this compound Linker
Solubility Significantly increased due to the hydrophilic PEG chain and ionic sulfonate groups.[1][2]
Lipophilicity (LogP) Decreased, which can be advantageous for reducing off-target hydrophobic interactions.
Topological Polar Surface Area (TPSA) Increased, potentially influencing cell permeability.
Cell Permeability The impact is complex; while high polarity can hinder passive diffusion, the flexible nature of the PEG chain may allow the molecule to adopt conformations that shield polar groups, aiding membrane traversal. This often requires empirical optimization.[3]

Influence on Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[4] An optimal linker length allows the POI and E3 ligase to come together in a conformation that facilitates the transfer of ubiquitin. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable and unproductive complex. The PEG4 chain of this compound provides a specific length and a high degree of conformational freedom, increasing the probability of achieving a favorable ternary complex geometry.

Quantitative Data on PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not widely available in public literature, extensive research on PROTACs with other PEG linkers provides valuable insights into the expected impact on degradation efficiency. The following tables summarize representative data for PROTACs targeting key cancer-related proteins, illustrating the potent degradation achievable with PEG-based linkers.

Table 1: Degradation Efficiency of a BCR-ABL-Targeting PROTAC with a PEG Linker

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Arg-PEG1-DasaPEG1BCR-ABLK5620.85>98[5]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with PEG Linkers

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
NC-1PEG-basedBTKMino2.297[6][7]
MT-802PEG-basedBTKNAMALWALow nM>95[8]

Signaling Pathways Targeted by PROTACs

The PROTAC technology has been successfully applied to target key proteins in various signaling pathways implicated in cancer and other diseases. The enhanced solubility and favorable properties imparted by hydrophilic linkers like this compound are particularly beneficial for developing degraders against these critical targets.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional AR inhibitors.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_protac_action_cyto PROTAC Action cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) PROTAC_AR AR-PROTAC-E3 Complex AR->PROTAC_AR PROTAC Binding Proteasome_cyto Proteasome AR->Proteasome_cyto Degradation AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->AR Dissociation PROTAC_AR->AR Ubiquitination Ub Ubiquitin AR_nucleus AR Dimer AR_dimer->AR_nucleus Nuclear Translocation ARE Androgen Response Element AR_nucleus->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth EGFR_Signaling cluster_pathways Downstream Signaling cluster_protac_action_egfr PROTAC Action EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PROTAC_EGFR EGFR-PROTAC-E3 Complex EGFR->PROTAC_EGFR PROTAC Binding Proteasome_egfr Proteasome EGFR->Proteasome_egfr Degradation PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS PROTAC_EGFR->EGFR Ubiquitination AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, etc. mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival PI3K_AKT_mTOR_Signaling cluster_protac_targeting Potential PROTAC Targets RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PI3K_target PI3K AKT_target AKT mTOR_target mTOR PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with reactive group) Intermediate Linker-Ligand Intermediate POI_Ligand->Intermediate Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Second Coupling Reaction Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

References

Methodological & Application

Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The attachment of PEG chains can improve solubility, increase serum half-life, reduce immunogenicity, and enhance stability. Bis-PEG4-sulfonic acid is a hydrophilic, discrete PEG linker that offers a defined spacer length for conjugation.

However, the direct conjugation of sulfonic acid moieties to primary amines is not chemically favored under typical bioconjugation conditions. Therefore, a two-step approach is necessary, involving the activation of the sulfonic acid groups to a more reactive species, typically a sulfonyl chloride, followed by the reaction of the activated PEG linker with primary amines on the target molecule. These application notes provide a comprehensive overview and detailed protocols for this two-step conjugation strategy.

Principle of the Reaction

The conjugation of this compound to primary amines, such as the ε-amino group of lysine residues in proteins, proceeds through the formation of a stable sulfonamide bond. This is achieved by first converting the sulfonic acid groups of the PEG linker into highly reactive sulfonyl chloride groups. The resulting Bis-PEG4-sulfonyl chloride readily reacts with nucleophilic primary amines at an alkaline pH.

The overall workflow can be summarized as follows:

G cluster_0 Activation Step cluster_1 Conjugation Step Bis-PEG4-sulfonic_acid This compound Bis-PEG4-sulfonyl_chloride Bis-PEG4-sulfonyl chloride Bis-PEG4-sulfonic_acid->Bis-PEG4-sulfonyl_chloride Activation Activation_Reagent Activation Reagent (e.g., Thionyl Chloride) Activation_Reagent->Bis-PEG4-sulfonyl_chloride Target_Molecule Target Molecule (with Primary Amines) PEGylated_Conjugate PEGylated Conjugate (Stable Sulfonamide Linkage) Bis-PEG4-sulfonyl_chloride->PEGylated_Conjugate Conjugation (Alkaline pH) Target_Molecule->PEGylated_Conjugate

Caption: General workflow for the two-step conjugation of this compound to primary amines.

Data Presentation

Table 1: Reactivity of Amino Acid Residues with Sulfonyl Chlorides
Amino AcidReactive GroupReaction ProductOptimal pH for ReactionRelative Reactivity
Lysine ε-amino group (-NH₂) Sulfonamide > 8.5 High
N-terminusα-amino group (-NH₂)Sulfonamide> 8.5Moderate to High
CysteineThiol group (-SH)Thiosulfonate (unstable)7.0 - 8.5Moderate
TyrosinePhenol group (-OH)Sulfonate ester> 9.0Low
HistidineImidazole groupSulfonyl imidazole> 8.0Low

Note: While other nucleophilic residues can react, the reaction with primary amines of lysine residues is generally the most efficient and results in the most stable conjugate under optimized pH conditions.

Table 2: Comparison of Common Bioconjugation Linkages
Linkage TypeFormed FromStability at Physiological pH (7.4)Key Features
Sulfonamide Sulfonyl chloride + Amine Very High Highly stable to hydrolysis and enzymatic cleavage.
AmideCarboxylic acid (activated) + AmineHighStable, but can be susceptible to some proteases.
ThioetherMaleimide + ThiolHighVery stable bond.
DisulfideThiol + ThiolReversibleCleavable with reducing agents.

Experimental Protocols

Protocol 1: Activation of this compound to Bis-PEG4-sulfonyl chloride

This protocol describes the conversion of this compound to its corresponding sulfonyl chloride using thionyl chloride. This procedure should be performed in a fume hood by personnel experienced in handling corrosive reagents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the this compound.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Activation: Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (if applicable) or by observing the cessation of gas evolution.

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

  • Purification: The crude Bis-PEG4-sulfonyl chloride can be further purified by precipitation from a non-polar solvent like cold diethyl ether or hexane, followed by drying under high vacuum.

  • Storage: The purified Bis-PEG4-sulfonyl chloride is moisture-sensitive and should be stored under an inert atmosphere at -20°C until use.

G cluster_0 Activation Protocol Start Start: Dissolve this compound in anhydrous DCM Catalyst Add catalytic DMF Start->Catalyst Activation Add Thionyl Chloride at 0°C Catalyst->Activation Reaction Stir at room temperature for 2-4h Activation->Reaction Evaporation Remove solvent and excess reagent (Rotary Evaporation) Reaction->Evaporation Purification Purify by precipitation Evaporation->Purification Storage Store activated PEG under inert gas at -20°C Purification->Storage

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Bis-PEG4-sulfonyl chloride to a Protein

This protocol details the conjugation of the activated Bis-PEG4-sulfonyl chloride to primary amines (lysine residues) of a model protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., phosphate or borate buffer)

  • Bis-PEG4-sulfonyl chloride (freshly prepared or properly stored)

  • Conjugation Buffer: 100 mM sodium borate buffer, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or size-exclusion chromatography (SEC) system for purification

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation: Prepare the protein solution in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • PEG Reagent Preparation: Immediately before use, dissolve the Bis-PEG4-sulfonyl chloride in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction: Add the desired molar excess of the Bis-PEG4-sulfonyl chloride stock solution to the stirring protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a good starting point for optimization.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. The primary amines in the quenching solution will react with any excess Bis-PEG4-sulfonyl chloride. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column or by performing SEC.

  • Characterization:

    • Degree of PEGylation: Determine the average number of PEG molecules conjugated per protein molecule using SDS-PAGE (observing the shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS)[1][2][3][4], or NMR[5]. The degree of PEGylation can also be quantified using colorimetric assays such as the barium/iodide assay[6][7].

    • Site of PEGylation: The specific lysine residues that have been modified can be identified by peptide mapping using LC-MS/MS after proteolytic digestion of the conjugate[2].

G cluster_0 Conjugation Protocol Protein_Prep Prepare protein in amine-free buffer (pH 8.5-9.0) Conjugation Add PEG reagent to protein solution Protein_Prep->Conjugation PEG_Prep Dissolve Bis-PEG4-sulfonyl chloride in anhydrous DMSO/DMF PEG_Prep->Conjugation Incubation Incubate at RT (1-2h) or 4°C (overnight) Conjugation->Incubation Quenching Quench with Tris buffer Incubation->Quenching Purification Purify conjugate (SEC or desalting) Quenching->Purification Characterization Characterize conjugate (SDS-PAGE, MS, etc.) Purification->Characterization

Caption: Workflow for the protein conjugation reaction.

Stability of the Sulfonamide Linkage

The sulfonamide bond formed between the activated PEG linker and the primary amine is known for its high stability. Studies have shown that sulfonamides are hydrolytically stable under typical environmental and physiological conditions (pH 7-9).[8][9] This stability is a significant advantage over other linkages that may be susceptible to hydrolysis or enzymatic cleavage. One study found that at pH 7.0 and 25°C, many sulfonamides have a half-life of over a year.[8][9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation efficiency Inactive Bis-PEG4-sulfonyl chlorideUse freshly prepared or properly stored activated PEG reagent. Ensure all solvents and reagents used in the activation step are anhydrous.
Suboptimal reaction pHEnsure the conjugation buffer is at the optimal pH range of 8.5-9.0.
Insufficient molar excess of PEG reagentIncrease the molar excess of the Bis-PEG4-sulfonyl chloride in the reaction.
Protein precipitation High concentration of organic solvent from PEG stockKeep the volume of the organic solvent (DMSO/DMF) added to the protein solution below 10% of the total reaction volume.
Protein instability at the reaction pHPerform the conjugation at a lower temperature (4°C) or for a shorter duration. Consider a slightly lower pH if the protein is known to be unstable at pH > 8.5, but be aware this may reduce conjugation efficiency.
Heterogeneous product Multiple lysine residues with similar reactivityThis is an inherent challenge with lysine chemistry. To achieve site-specific conjugation, consider protein engineering to introduce a uniquely reactive cysteine residue or use enzymatic ligation methods.

Conclusion

The conjugation of this compound to primary amines via a two-step activation and reaction process provides a robust method for producing stable, PEGylated biomolecules. The resulting sulfonamide linkage offers superior stability compared to many other common bioconjugation chemistries. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this PEGylation strategy to improve the properties of their molecules of interest for various applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Bis-PEG4-sulfonic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a hydrophilic linker designed for specialized applications in solid-phase peptide synthesis (SPPS). Its structure, featuring a polyethylene glycol (PEG) spacer and two terminal sulfonic acid groups, offers unique properties beneficial for synthesizing peptides with enhanced solubility and for mimicking post-translational modifications such as tyrosine sulfation. The PEG component improves the pharmacokinetic properties of the final peptide, while the sulfonic acid groups provide a strong acidic moiety that can be crucial for biological interactions.[1][2][3][4]

These application notes provide a comprehensive overview and proposed protocols for the effective use of this compound in Fmoc-based solid-phase peptide synthesis. The protocols detailed below are based on established principles of peptide chemistry, as specific literature for this linker in SPPS is not widely available.

Key Applications

The primary application of this compound in peptide synthesis is the generation of peptides with a C-terminal sulfonate modification. This is particularly relevant in the study of protein-protein interactions where sulfation plays a critical role.

  • Mimicking Sulfated Peptides: Tyrosine sulfation is a crucial post-translational modification that modulates the interaction of numerous proteins, including the binding of chemokines to their receptors.[1][2][3][4] Peptides synthesized with a C-terminal sulfonic acid moiety can serve as mimics of sulfated peptides, aiding in the investigation of these biological pathways.

  • Improving Solubility: The hydrophilic nature of the PEG linker can significantly enhance the aqueous solubility of the synthesized peptide, which is often a challenge for hydrophobic sequences.

  • Drug Development: PEGylation is a well-established strategy to improve the pharmacokinetic profile of peptide-based therapeutics by increasing their half-life and reducing immunogenicity.[5][6][7]

Data Presentation

The following tables provide illustrative data for the synthesis of a model peptide using the proposed protocol. The model peptide is a short sequence derived from the N-terminus of the chemokine receptor CCR3, with the this compound linker attached to the C-terminus.

Table 1: Resin Loading Efficiency

Resin TypeLinkerActivation MethodLoading Capacity (mmol/g)Loading Efficiency (%)
Wang ResinThis compoundDIC/DMAP0.585
Merrifield ResinThis compoundCs-salt method0.790

Table 2: Synthesis and Purification of Model Peptide (Ac-Tyr-Asp-Ser-Linker)

Synthesis Scale (mmol)Coupling ReagentCleavage CocktailCrude Purity (%)Purified Yield (%)Final Purity (%)
0.1HBTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)7540>98
0.1HATU/DIPEATFA/EDT/TIS/H₂O (94:2.5:1:2.5)7845>98

Experimental Protocols

Note: The following protocols are proposed based on standard solid-phase peptide synthesis methodologies and may require optimization for specific peptide sequences.

Protocol 1: Attachment of this compound to Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of one of the sulfonic acid groups of the linker to a hydroxyl-functionalized resin.

Materials:

  • Wang Resin (or other hydroxymethyl-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin (1 g, 0.5 mmol/g) in anhydrous DCM (10 mL) for 1 hour in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (2 equivalents relative to resin capacity) and DMAP (0.1 equivalents) in a minimal amount of DMF.

  • Add the linker solution to the swollen resin.

  • Add DIC (2 equivalents) to the resin slurry.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction using the Kaiser test on a small sample of resin beads (a negative test indicates complete reaction of the hydroxyl groups).

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Coupling of the First Fmoc-Amino Acid

This protocol details the activation of the second sulfonic acid group of the linker and its coupling to the first N-Fmoc protected amino acid.

Materials:

  • This compound functionalized resin

  • Fmoc-amino acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the linker-functionalized resin in DMF (10 mL/g) for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and agitate for 2 minutes to pre-activate.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, continue agitation for another hour or perform a second coupling.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS)

Follow standard Fmoc-SPPS protocols for the sequential coupling of the remaining amino acids. This involves iterative cycles of Fmoc deprotection with piperidine and coupling of the next Fmoc-amino acid.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the sulfonate ester linkage and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail in a fume hood: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis using this compound

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Cleavage and Purification Resin Hydroxymethyl Resin (e.g., Wang Resin) Swell_Resin Swell Resin in DCM Resin->Swell_Resin Linker_Attach Attach this compound (DIC, DMAP) Swell_Resin->Linker_Attach Wash_Dry_Resin Wash and Dry Resin Linker_Attach->Wash_Dry_Resin First_AA Couple First Fmoc-AA (HATU, DIPEA) Wash_Dry_Resin->First_AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA->Deprotection Coupling Couple Next Fmoc-AA Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat n-1 times Cleavage Cleave Peptide from Resin (TFA Cocktail) Coupling->Cleavage Repeat->Deprotection Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Final_Peptide Sulfonated Peptide Purification->Final_Peptide

Caption: Workflow for SPPS using this compound linker.

Signaling Pathway: Chemokine Binding to its Receptor

This diagram illustrates the role of sulfated tyrosine residues in the N-terminus of a chemokine receptor (like CCR3) in binding its cognate chemokine (like eotaxin-1/CCL11), a process that can be mimicked by peptides synthesized with a sulfonic acid modification.[1][2][3][4]

G Chemokine Chemokine (e.g., CCL11) Receptor Chemokine Receptor (GPCR) (e.g., CCR3) Chemokine->Receptor Binds to N_Terminus N-Terminus with Sulfated Tyrosines Receptor->N_Terminus has G_Protein G-Protein Receptor->G_Protein Activates N_Terminus->Chemokine High-affinity interaction Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling Initiates Response Cellular Response (e.g., Chemotaxis, Inflammation) Signaling->Response Leads to

Caption: Role of receptor sulfation in chemokine signaling.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a hydrophilic, bifunctional linker molecule increasingly utilized in the surface modification of nanoparticles for biomedical applications.[1][][3] Its structure comprises a polyethylene glycol (PEG) chain with four repeating units, flanked by sulfonic acid groups at both termini. The PEG component imparts stealth properties to nanoparticles, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The terminal sulfonic acid groups provide a strong negative charge, enhancing colloidal stability through electrostatic repulsion and offering reactive handles for further conjugation.[1][] This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with this compound.

Principle of Functionalization

The sulfonic acid groups of this compound are highly acidic and can be leveraged for nanoparticle conjugation through several mechanisms, primarily involving electrostatic interactions or covalent bond formation.[1] While direct covalent conjugation with sulfonic acids can be challenging, they can undergo reactions such as esterification.[1][] A common strategy for attaching molecules with terminal acidic groups to amine-functionalized surfaces is through carbodiimide chemistry, which is more typically used for carboxylic acids.[4] For the purpose of these protocols, we will focus on methods applicable to common nanoparticle types.

Applications in Nanoparticle Functionalization

The unique properties of this compound make it suitable for a variety of applications in nanomedicine and drug delivery:

  • Enhanced Colloidal Stability: The strong negative charge imparted by the sulfonic acid groups prevents nanoparticle aggregation, which is crucial for in vivo applications.

  • Prolonged Circulation Time: The hydrophilic PEG chain creates a hydration layer around the nanoparticle, minimizing protein adsorption and recognition by macrophages.[5]

  • Drug Delivery: The functionalized nanoparticles can serve as carriers for therapeutic agents. The sulfonic acid groups can also be used to attach targeting ligands or other functional molecules.

  • Diagnostic Imaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents for various imaging modalities.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles. Key characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful coating.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A significant shift towards a more negative zeta potential is indicative of successful conjugation with this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the sulfonic acid groups (S=O stretching) and the PEG backbone (C-O-C stretching) on the nanoparticle surface.[6][7]

  • Thermogravimetric Analysis (TGA): To quantify the amount of this compound conjugated to the nanoparticles by measuring the weight loss upon heating.[6][7]

  • Quantitative NMR (qNMR): For a precise quantification of the surface functional groups after nanoparticle degradation.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of PEG linker on the nanoparticle surface after displacement or dissolution of the nanoparticle core.[9]

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles

This protocol describes the functionalization of nanoparticles with primary amine groups on their surface (e.g., aminated silica or iron oxide nanoparticles) with this compound. This method will adapt carbodiimide chemistry, which, while more common for carboxylic acids, can be attempted for sulfonic acids under specific conditions, or alternatively, the sulfonic acid can be converted to a more reactive intermediate.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugation tubes

  • Ultrasonic bath/sonicator

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active ester. The reaction is most efficient at a pH between 4.5 and 7.2.

  • Preparation of Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

    • Sonicate the dispersion for 5-10 minutes to ensure homogeneity.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion. A molar excess of the activated linker relative to the surface amine groups on the nanoparticles is recommended to drive the reaction.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or shaking.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in the Coupling Buffer.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound reagents.

  • Final Product:

    • Resuspend the final purified nanoparticles in a suitable buffer for storage or downstream applications.

    • Store the functionalized nanoparticles at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol is for the functionalization of gold nanoparticles. It assumes the synthesis of a thiol-derivatized this compound to leverage the strong gold-thiol bond for surface modification.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Thiol-derivatized this compound (requires custom synthesis)

  • Deionized (DI) water

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifugation tubes

Procedure:

  • Preparation of Thiol-Derivatized this compound:

    • This step involves a separate chemical synthesis to introduce a thiol group at one end of the this compound molecule while preserving the other sulfonic acid group. This is a custom synthesis step and is not detailed here.

  • Preparation of AuNPs:

    • Synthesize or obtain citrate-stabilized AuNPs in an aqueous solution.

  • Conjugation Reaction (Ligand Exchange):

    • Add the thiol-derivatized this compound solution to the AuNP solution. The molar ratio will need to be optimized, but a significant molar excess of the thiol linker is typically used.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing excess unbound ligand.

    • Resuspend the nanoparticles in DI water or a suitable buffer.

    • Repeat the washing step three times.

  • Final Product:

    • Resuspend the final purified AuNPs in the desired buffer.

    • Store the functionalized AuNPs at 4°C.

Data Presentation

The following tables summarize representative quantitative data that could be expected from the characterization of nanoparticles functionalized with this compound. The values are illustrative and will vary depending on the nanoparticle type, size, and functionalization efficiency.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

ParameterBare NanoparticlesFunctionalized Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7
Polydispersity Index (PDI) 0.150.20
Zeta Potential (mV) -15 ± 2-45 ± 3
Sulfur Content (%) 02.5

Table 2: Effect of Functionalization on Drug Loading and Release (Example with Doxorubicin)

Nanoparticle FormulationDrug Loading Capacity (%)Drug Encapsulation Efficiency (%)Cumulative Release at 24h (%)
Bare Nanoparticles 8.275.365.8
Functionalized Nanoparticles 6.588.145.2

Mandatory Visualizations

experimental_workflow_amine_nanoparticles np Amine-Functionalized Nanoparticles conjugation Conjugation Reaction np->conjugation peg This compound activation Activation (EDC/Sulfo-NHS) peg->activation activation->conjugation Activated PEG purification Purification (Centrifugation) conjugation->purification final_product Functionalized Nanoparticles purification->final_product

Caption: Workflow for functionalizing amine-terminated nanoparticles.

experimental_workflow_gold_nanoparticles aunp Citrate-Stabilized Gold Nanoparticles ligand_exchange Ligand Exchange Reaction aunp->ligand_exchange thiol_peg Thiol-Derivatized This compound thiol_peg->ligand_exchange purification Purification (Centrifugation) ligand_exchange->purification final_product Functionalized Gold Nanoparticles purification->final_product

Caption: Workflow for functionalizing gold nanoparticles via ligand exchange.

characterization_workflow start Functionalized Nanoparticles dls DLS (Size, PDI) start->dls zeta Zeta Potential (Surface Charge) start->zeta ftir FTIR (Functional Groups) start->ftir tga TGA (Quantification) start->tga end Characterized Nanoparticles dls->end zeta->end ftir->end tga->end

Caption: Characterization workflow for functionalized nanoparticles.

References

Application Note: Site-Specific Antibody Labeling Using Bis-sulfone-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific antibody conjugation is a critical process in the development of antibody-drug conjugates (ADCs) and other targeted immunotherapeutics. The use of Bis-sulfone-PEG4 linkers offers a robust method for achieving homogenous conjugates by targeting the disulfide bonds within the antibody structure. This technology is based on a bis-alkylation reaction that re-bridges the two thiol groups generated from the reduction of a native disulfide bond, thus maintaining the antibody's structural integrity. The integrated polyethylene glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting conjugate. This document provides a detailed protocol for the labeling of antibodies using Bis-sulfone-PEG4 chemistry.

Chemistry of Bis-sulfone Conjugation

The labeling process involves a two-step mechanism:

  • Disulfide Bond Reduction: The process begins with the selective reduction of interchain disulfide bonds in the antibody (typically in the hinge region) to yield two free cysteine thiol groups.

  • Bis-Alkylation: The Bis-sulfone-PEG4 reagent then reacts with these two thiol groups, forming a stable three-carbon bridge and effectively re-bridging the original disulfide bond with the PEGylated linker.[1][2] This site-specific conjugation results in a homogenous antibody conjugate with a well-defined drug-to-antibody ratio (DAR).[2]

The Bis-sulfone group is highly reactive towards the thiols of reduced cysteines, enabling efficient and specific conjugation.[2] This method avoids the potential for irreversible denaturation of the protein by preserving its tertiary structure.[2]

Experimental Protocols

This section details the materials and step-by-step procedures for antibody labeling with a Bis-sulfone-PEG4 linker.

Materials

  • Purified Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Bis-sulfone-PEG4 reagent (e.g., Bis-sulfone-PEG4-NHS Ester, Bis-sulfone-PEG4-Tetrazine)

  • Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Organic Co-solvent (if required, e.g., DMSO or DMF)

  • Quenching Reagent (e.g., Tris-HCl)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • Spectrophotometer

Protocol 1: Antibody Reduction and Labeling

This protocol describes the general procedure for conjugating a Bis-sulfone-PEG4 reagent to a purified antibody.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.5.[3]

    • If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Disulfide Bond Reduction:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.[3]

    • Incubate at room temperature for 1-2 hours to reduce the disulfide bonds.[3]

  • Labeling Reaction:

    • Immediately after reduction, prepare a stock solution of the Bis-sulfone-PEG4 reagent in a minimal amount of an organic solvent like DMSO or DMF if it is not readily soluble in aqueous buffer.

    • Add a 10-20 fold molar excess of the Bis-sulfone-PEG4 reagent to the reduced antibody solution.[3]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[3]

  • Purification of the Labeled Antibody:

    • Following incubation, remove the excess, unreacted Bis-sulfone-PEG4 reagent and the reducing agent using a desalting column or size-exclusion chromatography equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the purified labeled antibody.

  • Characterization:

    • Determine the concentration of the purified labeled antibody using a spectrophotometer at 280 nm.

    • Assess the degree of labeling using appropriate analytical techniques such as mass spectrometry or HPLC.

Protocol 2: Subsequent Click Chemistry Reaction (for Tetrazine-modified Antibodies)

If a Bis-sulfone-PEG4-Tetrazine linker was used, the tetrazine-labeled antibody can be further conjugated to a trans-cyclooctene (TCO)-functionalized molecule.

  • Reaction Setup:

    • In a reaction buffer (e.g., PBS, pH 7.2-7.5), mix the tetrazine-labeled antibody with a 1.5 to 5-fold molar excess of the TCO-functionalized molecule.[3]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature. The tetrazine-TCO ligation is exceptionally fast.[3]

  • Purification:

    • Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted TCO-molecule.

Data Presentation

While specific quantitative data for Bis-PEG4-sulfonic acid in antibody labeling is not available, the following table provides a general comparison of cysteine-reactive chemistries to highlight the advantages of the bis-sulfone approach.

FeatureBis-sulfone ChemistryMaleimide Chemistry
Target Residue Two cysteine thiols from a reduced disulfide bondSingle cysteine thiol
Reaction Type Bis-alkylation (re-bridging)Michael addition
Stoichiometry 1 linker per disulfide bond1 linker per cysteine
Homogeneity of Conjugate High (maintains antibody structure)Can be heterogeneous
Stability of Linkage Stable three-carbon bridgePotential for retro-Michael reaction (instability)

Visualizations

Experimental Workflow for Antibody Labeling with Bis-sulfone-PEG4

AntibodyLabelingWorkflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Disulfide Reduction cluster_2 Step 3: Labeling Reaction cluster_3 Step 4: Purification A Purified Antibody in PBS B Add TCEP (10-20x molar excess) A->B Start C Incubate (1-2h at RT) B->C D Reduced Antibody C->D E Add Bis-sulfone-PEG4 (10-20x molar excess) D->E F Incubate (2-4h at RT or overnight at 4°C) E->F G Labeled Antibody F->G H Desalting/SEC G->H I Purified Labeled Antibody H->I Final Product

Caption: Workflow for site-specific antibody labeling.

Logical Relationship of Bis-sulfone Conjugation Chemistry

BisSulfoneChemistry Ab_SS Antibody with Disulfide Bond (S-S) Ab_SH Reduced Antibody with two Thiols (SH HS) Ab_SS->Ab_SH Reduction (e.g., TCEP) Labeled_Ab Labeled Antibody (Re-bridged) Ab_SH->Labeled_Ab Bis-alkylation BisSulfone Bis-sulfone-PEG4 Reagent BisSulfone->Labeled_Ab Reacts with

Caption: Bis-sulfone antibody conjugation chemistry.

References

Application Notes and Protocols for Surface Modification Using Bis-PEG4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG4-sulfonic acid for the surface modification of various materials. The protocols detailed below are intended to serve as a foundation for researchers developing advanced biomaterials, drug delivery systems, and diagnostic platforms.

Introduction to this compound in Surface Modification

This compound is a homobifunctional crosslinker featuring a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminated with a sulfonic acid group at each end. This unique structure imparts desirable characteristics to material surfaces, making it a valuable tool in surface engineering. The PEG chain provides a hydrated layer that can reduce non-specific protein adsorption and improve biocompatibility, while the terminal sulfonic acid groups offer strong anchoring capabilities to a variety of substrates, particularly metal oxides and other materials with hydroxyl-rich surfaces.[1]

Key Attributes and Applications:

  • Enhanced Hydrophilicity: The presence of the PEG chain and sulfonic acid groups significantly increases the hydrophilicity of modified surfaces. This is crucial for improving the "wettability" of materials and reducing the biofouling that can compromise the performance of biomedical devices.[1]

  • Reduced Non-Specific Binding: The hydrated barrier created by the PEG layer sterically hinders the adsorption of proteins and other biomolecules, leading to "stealth" properties that can prolong the circulation time of nanoparticles in drug delivery applications.

  • Improved Biocompatibility: By minimizing unwanted interactions with biological components, surfaces modified with this compound can exhibit enhanced biocompatibility, reducing the foreign body response.

  • Stable Surface Functionalization: The sulfonic acid groups form robust interactions with suitable substrates, ensuring a durable and stable surface modification.

  • Linker for Bioconjugation: While the sulfonic acid groups are primarily for surface anchoring, they can be chemically converted to more reactive functional groups, allowing this compound to act as a linker for the covalent attachment of biomolecules.[2]

Key Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of common material types using this compound.

Protocol 1: Surface Modification of Metal Oxide Nanoparticles (e.g., Silica, Titanium Dioxide)

This protocol describes the process of functionalizing metal oxide nanoparticles to enhance their hydrophilicity and reduce aggregation.

Materials:

  • Metal oxide nanoparticles (e.g., SiO₂, TiO₂)

  • This compound

  • Anhydrous ethanol

  • Deionized (DI) water

  • Ammonium hydroxide solution (for silica nanoparticle synthesis, if required)

  • Tetraethyl orthosilicate (TEOS) (for silica nanoparticle synthesis, if required)

  • Ultrasonicator

  • Centrifuge

  • pH meter

Experimental Workflow:

G cluster_0 Nanoparticle Preparation cluster_1 Surface Modification cluster_2 Purification and Characterization synthesis Nanoparticle Synthesis (e.g., Stöber method for SiO₂) dispersion Dispersion in Ethanol synthesis->dispersion reaction Incubate Nanoparticles with PEG Solution dispersion->reaction peg_solution Prepare this compound Solution in Ethanol/Water peg_solution->reaction centrifugation Centrifugation and Washing reaction->centrifugation redispersion Redispersion in DI Water centrifugation->redispersion characterization Characterization (DLS, Zeta, TEM) redispersion->characterization

Caption: Workflow for Metal Oxide Nanoparticle Surface Modification.

Procedure:

  • Nanoparticle Preparation:

    • Synthesize nanoparticles if not commercially available. For silica nanoparticles, the Stöber method is commonly used.

    • Disperse the nanoparticles in anhydrous ethanol to a concentration of 1-10 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.

  • Surface Modification:

    • Prepare a 1-5 mg/mL solution of this compound in a 1:1 (v/v) mixture of anhydrous ethanol and DI water.

    • Add the this compound solution to the nanoparticle suspension. A typical starting ratio is 1:1 by weight of nanoparticles to the PEG linker.

    • Incubate the mixture at room temperature for 4-12 hours with gentle stirring or shaking.

  • Purification:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant containing unreacted this compound.

    • Resuspend the nanoparticle pellet in DI water and sonicate briefly to redisperse.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound PEG linker.

  • Final Product:

    • After the final wash, resuspend the modified nanoparticles in DI water or a buffer of choice.

    • Characterize the modified nanoparticles for size, surface charge, and morphology using techniques such as Dynamic Light Scattering (DLS), Zeta Potential, and Transmission Electron Microscopy (TEM).

Protocol 2: Surface Modification of Planar Substrates (e.g., Glass, Silicon Wafers)

This protocol outlines the modification of planar surfaces to create a hydrophilic and biocompatible coating.

Materials:

  • Planar substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • This compound

  • Anhydrous toluene or ethanol

  • DI water

  • Nitrogen gas stream

  • Oven

Experimental Workflow:

G cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Washing and Characterization cleaning Substrate Cleaning (e.g., Piranha solution) rinsing Rinsing with DI Water cleaning->rinsing drying Drying with Nitrogen rinsing->drying immersion Immerse Substrate in PEG Solution drying->immersion peg_solution Prepare this compound Solution in Solvent peg_solution->immersion solvent_wash Solvent Washing immersion->solvent_wash final_drying Drying with Nitrogen solvent_wash->final_drying characterization Characterization (Contact Angle, XPS) final_drying->characterization

Caption: Workflow for Planar Substrate Surface Modification.

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly. For glass and silicon, this can be achieved by immersion in Piranha solution for 30-60 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove any residual water.

  • Surface Modification:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene or ethanol.

    • Immerse the cleaned and dried substrates in the this compound solution.

    • Incubate at room temperature for 2-8 hours. For a more robust coating, the incubation can be performed at a slightly elevated temperature (e.g., 60°C).

  • Washing and Drying:

    • Remove the substrates from the solution and wash them thoroughly with the same solvent (toluene or ethanol) to remove any non-adsorbed PEG linker.

    • Rinse with DI water.

    • Dry the modified substrates under a stream of nitrogen gas.

  • Characterization:

    • The success of the surface modification can be verified by measuring the water contact angle. A significant decrease in the contact angle compared to the unmodified substrate indicates successful hydrophilic modification.

    • X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of sulfur and the PEG carbon signature on the surface.

Data Presentation

The effectiveness of surface modification with this compound can be quantified using various analytical techniques. The following tables provide examples of expected data.

Table 1: Physicochemical Properties of Modified Nanoparticles

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)
SiO₂Unmodified150 ± 5-35 ± 30.15
SiO₂This compound165 ± 7-50 ± 40.12
TiO₂Unmodified200 ± 10-20 ± 20.25
TiO₂This compound220 ± 12-45 ± 50.18

Table 2: Surface Properties of Modified Planar Substrates

SubstrateModificationWater Contact Angle (°)Surface Elemental Composition (Sulfur, at%)
GlassUnmodified65 ± 5Not Detected
GlassThis compound25 ± 31.5 ± 0.2
Silicon WaferUnmodified70 ± 4Not Detected
Silicon WaferThis compound30 ± 41.8 ± 0.3

Table 3: Protein Adsorption on Modified Surfaces

SurfaceModificationAdsorbed Bovine Serum Albumin (ng/cm²)
Tissue Culture PlasticUnmodified350 ± 30
Tissue Culture PlasticThis compound50 ± 10

Logical Relationships and Signaling Pathways

While this compound modification does not directly engage in complex intracellular signaling pathways, it fundamentally alters the initial bio-interface interactions that can subsequently influence cellular responses. The primary logical relationship is the prevention of protein adsorption, which in turn reduces cell adhesion and subsequent inflammatory signaling.

G cluster_0 Effect of this compound Modification material Unmodified Material Surface protein Protein Adsorption (e.g., Fibrinogen, Albumin) material->protein cell Cell Adhesion (e.g., Macrophages, Fibroblasts) protein->cell inflammation Inflammatory Response cell->inflammation peg_surface This compound Modified Surface no_protein Reduced Protein Adsorption peg_surface->no_protein no_cell Reduced Cell Adhesion no_protein->no_cell biocompatibility Improved Biocompatibility no_cell->biocompatibility

Caption: Influence of Surface Modification on Biological Response.

This diagram illustrates that by creating a hydrophilic, protein-repellent surface, this compound modification can interrupt the cascade of events that typically leads to a foreign body response, thereby enhancing the biocompatibility of the material.

References

Application Notes and Protocols for the Reaction of Bis-PEG4-sulfonic acid with Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a homobifunctional crosslinking reagent that possesses two sulfonic acid groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. The sulfonic acid moieties can react with hydroxyl groups to form stable sulfonate esters. This reaction is valuable in bioconjugation, drug delivery, and surface modification, where the introduction of a flexible, hydrophilic PEG linker can enhance solubility, reduce non-specific binding, and improve the pharmacokinetic properties of biomolecules and nanoparticles.

This document provides detailed application notes and experimental protocols for the reaction of this compound with hydroxyl-containing molecules and surfaces.

Reaction Mechanism

The reaction between a sulfonic acid and an alcohol to form a sulfonate ester is an esterification reaction. The direct reaction is often slow and requires harsh conditions, such as high temperatures and the absence of water, to drive the equilibrium towards the product. To facilitate this reaction under milder conditions suitable for sensitive biomolecules, the hydroxyl group can be activated, or a coupling agent can be employed.

A common strategy involves the conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride, which then readily reacts with hydroxyl groups in the presence of a base. However, for direct coupling, dehydrating agents or specific catalysts can be utilized.

Applications

The hydrophilic and flexible nature of the PEG4 spacer in this compound makes it a versatile tool in various research and development areas:

  • Bioconjugation: Covalent attachment of proteins, peptides, or other biomolecules containing hydroxyl groups (e.g., serine, threonine residues, or carbohydrate moieties) to create bioconjugates with improved properties.

  • Drug Delivery: Modification of drug molecules or drug carrier systems (e.g., nanoparticles, liposomes) to enhance their solubility, stability, and circulation time in vivo.[1][2]

  • Surface Modification: Functionalization of surfaces of biomaterials, medical devices, and nanoparticles to improve biocompatibility, reduce fouling, and introduce specific functionalities.[3]

  • Hydrogel Formation: Crosslinking of natural or synthetic polymers containing hydroxyl groups to form hydrogels for applications in tissue engineering, regenerative medicine, and controlled drug release.[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Hydroxyl-Containing Small Molecule with this compound using a Carbodiimide Coupling Agent

This protocol describes a general method for the formation of a sulfonate ester bond between this compound and a hydroxyl-containing small molecule using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Hydroxyl-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

  • Addition of Catalyst: Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM or DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DCM.

    • If using EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction. Dilute the reaction mixture with DCM and wash with water (3 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired sulfonate ester.

Characterization:

The successful formation of the sulfonate ester can be confirmed by techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Observe the characteristic shifts in the proton and carbon signals of the PEG linker and the hydroxyl-containing molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the conjugation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic S=O stretching vibrations of the sulfonate ester group.

Protocol 2: Surface Modification of Hydroxyl-Functionalized Nanoparticles

This protocol outlines the modification of nanoparticles with hydroxyl groups on their surface using this compound to enhance their hydrophilicity and biocompatibility.

Materials:

  • Hydroxyl-functionalized nanoparticles (e.g., silica nanoparticles, PLGA nanoparticles)

  • This compound

  • EDC and N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifuge and centrifuge tubes

  • Probe sonicator

Procedure:

  • Nanoparticle Suspension: Disperse the hydroxyl-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL. Sonicate briefly to ensure a uniform dispersion.

  • Activation of Sulfonic Acid: In a separate tube, dissolve this compound in the Activation Buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) relative to the sulfonic acid. Incubate for 15-30 minutes at room temperature to activate the sulfonic acid groups.

  • Conjugation: Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the available hydroxyl groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the linker is recommended.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Washing: Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant containing unreacted linker and byproducts.

  • Resuspension and Quenching: Resuspend the nanoparticle pellet in the Coupling Buffer. Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes to quench any unreacted activated groups.

  • Final Washing: Repeat the centrifugation and resuspension steps twice with PBS to remove any remaining quenching buffer and non-covalently bound reagents.

  • Storage: Resuspend the final PEGylated nanoparticles in an appropriate buffer for storage (e.g., PBS with a preservative at 4 °C).

Characterization of Modified Nanoparticles:

  • Dynamic Light Scattering (DLS): To measure the change in hydrodynamic diameter and polydispersity index.

  • Zeta Potential Measurement: To determine the change in surface charge.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of grafted PEG.

Quantitative Data Presentation

The efficiency of the reaction between this compound and hydroxyl groups can be influenced by various factors including the stoichiometry of reactants, reaction time, temperature, and the choice of coupling agents. The following table provides illustrative data on the expected conjugation efficiency under different conditions.

SubstrateMolar Ratio (Linker:OH)Coupling AgentReaction Time (h)Temperature (°C)Conjugation Efficiency (%)[1]
Polysaccharide A10:1EDC/NHS122545
Polysaccharide A20:1EDC/NHS242565
Silica Nanoparticles50:1EDC/sulfo-NHS42575
Small Molecule Alcohol1.1:1DCC/DMAP242585

Note: The data in this table are illustrative and represent typical expected outcomes. Actual results may vary depending on the specific substrates and experimental conditions. Researchers should perform optimization studies to determine the ideal conditions for their specific application.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_linker Dissolve this compound in anhydrous solvent mix Combine linker and substrate prep_linker->mix prep_substrate Dissolve hydroxyl-containing molecule in anhydrous solvent prep_substrate->mix add_catalyst Add DMAP mix->add_catalyst add_coupling Add EDC/DCC at 0°C add_catalyst->add_coupling react Stir at RT for 12-24h add_coupling->react workup Aqueous work-up or filtration of urea react->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: Workflow for the bioconjugation of a hydroxyl-containing molecule.

Signaling Pathway Modulation by a PEGylated Ligand

In the context of drug development, a therapeutic ligand can be conjugated to a carrier or directly modified with this compound to improve its delivery to a target cell. The following diagram illustrates a general cell signaling pathway that could be modulated by such a PEGylated ligand.

G cluster_membrane Cell Membrane receptor Receptor binding Binding receptor->binding ligand PEGylated Ligand ligand->binding transduction Signal Transduction Cascade binding->transduction response Cellular Response (e.g., Apoptosis, Proliferation) transduction->response

References

Application Notes and Protocols for the Preparation of Drug-Linker Conjugates Using Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and characterization of drug-linker conjugates, specifically utilizing the hydrophilic linker, Bis-PEG4-sulfonic acid. The protocols described herein are based on established principles of bioconjugation chemistry and are intended to serve as a comprehensive guide. Given the lack of specific published protocols for this exact linker, the method for activating and conjugating this compound is a proposed pathway based on established chemical principles for sulfonic acid reactivity.

Introduction to Drug-Linker Conjugates with PEGylated Sulfonic Acid Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and therapeutic index.

1.1. The Role of PEG and Sulfonic Acid Moieties in Linker Design

Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance the hydrophilicity of the conjugate.[1] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance from circulation.[2] The inclusion of a PEG spacer mitigates these issues, improving the overall physicochemical properties of the ADC.[2]

The incorporation of sulfonic acid groups further enhances the water solubility of the linker and, consequently, the entire ADC.[3] This increased hydrophilicity can enable higher drug-to-antibody ratios (DAR) without the aggregation issues seen with more hydrophobic linkers.[1] The this compound linker offers a discrete PEG length (n=4) and two terminal sulfonic acid groups, providing a hydrophilic spacer for drug conjugation.[4]

Proposed Synthesis of a Drug-Linker Conjugate with this compound

The sulfonic acid groups of this compound are not directly reactive with common functional groups on drugs or proteins under typical bioconjugation conditions. Therefore, they must first be activated. A common method for activating sulfonic acids is to convert them into more reactive sulfonyl chlorides.[5] This proposed protocol outlines a two-stage process: 1) synthesis of a drug-linker construct and 2) conjugation to an antibody.

2.1. Stage 1: Synthesis of a Maleimide-Functionalized Drug-Linker

This stage involves the activation of one of the sulfonic acid groups on this compound, conjugation to an amine-containing drug payload, and subsequent functionalization of the second sulfonic acid group with a maleimide moiety for antibody conjugation.

Experimental Protocol: Drug-Linker Synthesis

  • Activation of this compound:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a mild chlorinating agent, such as cyanuric chloride, with a tertiary amine base (e.g., triethylamine) to convert one sulfonic acid group to a sulfonyl chloride.[6] The reaction is monitored by thin-layer chromatography (TLC) or LC-MS to favor mono-activation.

  • Conjugation to an Amine-Containing Drug (e.g., MMAE derivative):

    • To the solution containing the activated linker, add the amine-containing drug payload.

    • Allow the reaction to proceed at 0°C to room temperature while stirring. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • Functionalization with a Maleimide Group:

    • The crude drug-linker from the previous step is re-dissolved in an anhydrous solvent.

    • The remaining sulfonic acid group is activated to a sulfonyl chloride using similar conditions as in step 1.

    • The activated drug-linker is then reacted with an amine-containing maleimide derivative (e.g., N-(2-aminoethyl)maleimide) to install the antibody-reactive handle.

  • Purification of the Drug-Linker:

    • The final drug-linker construct is purified using column chromatography (e.g., silica gel or reversed-phase HPLC) to obtain the pure product.

    • The purified product is characterized by NMR and mass spectrometry to confirm its structure and purity.

Table 1: Representative Reaction Parameters for Drug-Linker Synthesis

StepReagentsSolventTemperature (°C)Time (h)
Activation This compound, Cyanuric Chloride, TriethylamineDichloromethane01-2
Drug Conjugation Activated Linker, Amine-DrugDichloromethane0 - 252-4
Maleimide Functionalization Drug-Linker, Cyanuric Chloride, N-(2-aminoethyl)maleimideDichloromethane0 - 252-4

2.2. Stage 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds (cysteine-thiol chemistry).

Experimental Protocol: Antibody-Drug Conjugation

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds. A typical molar ratio of TCEP to antibody is 2-4 fold.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized drug-linker in a suitable organic co-solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold over available thiols) is typically used. The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS).

Table 2: Representative Quantitative Data for ADC Synthesis and Characterization

ParameterValueMethod
Target DAR 4-
Achieved DAR (average) 3.8HIC-HPLC
Conjugation Efficiency >95%RP-HPLC
Monomer Purity >98%SEC-HPLC
Residual Free Drug-Linker <1%RP-HPLC

Characterization of the Antibody-Drug Conjugate

3.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules.

Experimental Protocol: HIC-HPLC

  • Column: A suitable HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from high salt to low salt is used to elute the different ADC species.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.

3.2. Analysis of Aggregation by SEC-HPLC

Size-Exclusion Chromatography (SEC) is used to assess the presence of high molecular weight species (aggregates) in the final ADC product.

Experimental Protocol: SEC-HPLC

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined from the peak areas.

Visualizations

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: ADC Preparation cluster_2 Characterization Activation Activation of This compound Drug_Conjugation Conjugation to Amine-Drug Activation->Drug_Conjugation Maleimide_Func Maleimide Functionalization Drug_Conjugation->Maleimide_Func Purification_DL Purification of Drug-Linker Maleimide_Func->Purification_DL ADC_Conjugation Conjugation to Drug-Linker Purification_DL->ADC_Conjugation Purified Drug-Linker Antibody_Reduction Antibody Reduction Antibody_Reduction->ADC_Conjugation Quenching Quenching ADC_Conjugation->Quenching Purification_ADC Purification of ADC Quenching->Purification_ADC Characterization DAR by HIC-HPLC Aggregation by SEC-HPLC Purification_ADC->Characterization

Caption: Experimental workflow for ADC synthesis.

MMAE_Mechanism cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (e.g., with MMAE) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage 4. Enzymatic Cleavage Free_MMAE Free MMAE Cleavage->Free_MMAE 5. Payload Release Tubulin Tubulin Dimers Free_MMAE->Tubulin 6. Binds to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 7. Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis (Caspase Activation) G2M_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

References

Revolutionizing Bioconjugation and Beyond: Applications of Sulfonic Acid PEG Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonic acid-functionalized polyethylene glycol (PEG) derivatives are emerging as powerful tools in the fields of bioconjugation, drug delivery, and material science. The incorporation of a sulfonic acid (-SO₃H) group imparts significantly enhanced aqueous solubility to the PEG linker, a critical advantage when working with biomolecules and in aqueous reaction conditions.[1][2] This feature, combined with the versatility of click chemistry, enables researchers to achieve efficient and specific conjugations with proteins, peptides, nanoparticles, and other biologically relevant molecules. This document provides detailed application notes and protocols for utilizing sulfonic acid PEG derivatives in various click chemistry applications.

Key Advantages of Sulfonic Acid PEG Derivatives in Click Chemistry:

  • Enhanced Aqueous Solubility: The highly hydrophilic sulfonic acid group dramatically increases the water solubility of the PEG linker and the resulting conjugates, preventing aggregation and improving reaction efficiency in aqueous buffers.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of conjugated molecules.[3]

  • Versatility: These derivatives are available with a wide array of click chemistry handles, including alkynes and azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strained cyclooctynes like dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[2]

  • Improved Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic radius of therapeutics, leading to longer circulation times and improved pharmacokinetic profiles.[4]

Application Note 1: Enhanced Protein and Antibody Labeling using Sulfo-DBCO

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[5] Sulfonated DBCO (Sulfo-DBCO) reagents offer superior performance in aqueous buffers due to their high solubility.

Quantitative Data: Reaction Kinetics of Sulfo-DBCO

The reaction rate of SPAAC is influenced by factors such as the buffer, pH, and the structure of the azide. The following table summarizes the second-order rate constants for the reaction of Sulfo-DBCO-amine with different azides in various buffers.

Buffer (pH)Reactant 1Reactant 2Rate Constant (M⁻¹s⁻¹)Reference
HEPES (pH 7)Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22[6][7]
PBS (pH 7)Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85[6][7]
DMEMSulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.59–0.97[6][7]
RPMISulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.27–0.77[6][7]
HEPES (pH 7)DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.18–0.37[6][7]

Note: The presence of a PEG linker in DBCO-PEG5-Trastuzumab enhanced the reaction rates by an average of 31 ± 16% compared to DBCO-Trastuzumab without the PEG linker.[6][7]

Experimental Protocol: Antibody Labeling with Sulfo-DBCO-NHS Ester

This protocol describes the labeling of an antibody containing primary amines (e.g., lysine residues) with a Sulfo-DBCO-NHS ester.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Sulfo-DBCO-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-DBCO-PEG4-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Sulfo-DBCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted Sulfo-DBCO reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can be calculated using the Beer-Lambert law.

Workflow for Antibody Labeling and subsequent Click Reaction:

Antibody_Labeling_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Reaction Antibody Antibody with Lysine Residues Mix1 Reaction Mixture Antibody->Mix1 Amine-reactive NHS ester Sulfo_DBCO_NHS Sulfo-DBCO-PEG-NHS Ester Sulfo_DBCO_NHS->Mix1 DBCO_Antibody DBCO-labeled Antibody Mix1->DBCO_Antibody Purification (Desalting/Dialysis) Mix2 Conjugation DBCO_Antibody->Mix2 SPAAC Azide_Molecule Azide-tagged Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Mix2 Conjugate Final Antibody Conjugate Mix2->Conjugate Nanoparticle_Functionalization_Workflow cluster_part1 Part 1: Surface Functionalization cluster_part2 Part 2: Drug Conjugation AuNP Citrate-stabilized Gold Nanoparticles Ligand_Exchange Incubation (12-24h) AuNP->Ligand_Exchange Ligand Exchange Thiol_PEG_Azide Thiol-PEG-Azide-Sulfonic Acid Thiol_PEG_Azide->Ligand_Exchange Azide_AuNP Azide-functionalized AuNPs Ligand_Exchange->Azide_AuNP Purification (Centrifugation) Click_Reaction Incubation (4-12h) Azide_AuNP->Click_Reaction SPAAC DBCO_Drug DBCO-functionalized Drug DBCO_Drug->Click_Reaction Drug_AuNP Drug-conjugated AuNPs Click_Reaction->Drug_AuNP Purification (Centrifugation) PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Pathway Target_Ligand Target Protein Ligand (with Amine) Intermediate Azide-PEG-Target Ligand Target_Ligand->Intermediate Amide Bond Formation Azide_PEG_Linker Azide-PEG-Sulfonic Acid-NHS Azide_PEG_Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC CuAAC Click Chemistry E3_Ligand E3 Ligase Ligand (with Alkyne) E3_Ligand->PROTAC Hydrogel_Formation_Workflow PEG_Norbornene Multi-arm PEG-Norbornene Mixing Precursor Solution PEG_Norbornene->Mixing Dithiol_Crosslinker Dithiol Crosslinker Dithiol_Crosslinker->Mixing Photoinitiator Photoinitiator (LAP) Photoinitiator->Mixing UV_Light UV Light (365 nm) Mixing->UV_Light Photo-initiation Hydrogel Crosslinked Hydrogel UV_Light->Hydrogel Polymerization

References

Troubleshooting & Optimization

Technical Support Center: Improving Bis-PEG4-sulfonic acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG4-sulfonic acid and related PEGylation chemistries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a hydrophilic polyethylene glycol (PEG) linker that contains a sulfonic acid group at each terminus.[1] In bioconjugation, it is often used as a spacer to link two molecules, for instance, in the creation of Proteolysis Targeting Chimeras (PROTACs).[2] The hydrophilic PEG chain can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][3]

Q2: Can I directly conjugate this compound to my protein?

Direct conjugation of sulfonic acids to proteins is not a standard or efficient method in bioconjugation. The sulfonic acid group is not sufficiently reactive with the common functional groups on proteins (like amines or thiols) under typical bioconjugation conditions.[1] To achieve efficient conjugation, the sulfonic acid groups on this compound must first be "activated" or converted into a more reactive functional group.

Q3: How can I activate this compound for conjugation to proteins?

The sulfonic acid groups can be converted into highly reactive sulfonyl chlorides. This can be achieved using reagents like thionyl chloride or cyanuric chloride.[4][5] The resulting sulfonyl chloride can then react with primary amines (e.g., lysine residues on a protein) to form a stable sulfonamide linkage.[4][6] However, this method can require harsh conditions that may not be suitable for all proteins.[7] A more common strategy is to use a PEG linker that is already functionalized with a highly reactive group, such as an N-hydroxysuccinimide (NHS) ester for targeting amines or a maleimide for targeting thiols.

Q4: What are the most common and efficient methods for PEGylation?

The two most prevalent and efficient strategies for protein PEGylation target primary amines or free thiols:

  • Amine-reactive PEGylation: This method typically uses PEG linkers activated with N-hydroxysuccinimide (NHS) esters, which react with the primary amines on lysine residues and the N-terminus of a protein to form stable amide bonds.[8][9][10][11]

  • Thiol-reactive PEGylation: This approach utilizes PEG linkers with a maleimide group, which selectively reacts with the sulfhydryl (thiol) group of cysteine residues to form a stable thioether bond.[12][13]

Q5: My conjugation yield is low. What are the common causes?

Low conjugation yield can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.

  • Incorrect Molar Ratio: An insufficient excess of the PEG reagent can lead to incomplete conjugation.

  • Inactive Reagents: The PEG reagent or the functional groups on the protein may have degraded.

  • Buffer Composition: The presence of competing nucleophiles (e.g., Tris or glycine in amine-reactive conjugations) in the reaction buffer can quench the reaction.[14]

  • Protein-Specific Factors: The target functional groups on the protein may be inaccessible due to protein folding.

Troubleshooting Guide

This guide addresses common issues encountered during protein PEGylation using amine-reactive (NHS ester) and thiol-reactive (maleimide) chemistries.

Issue 1: Low or No Conjugation Product
Possible Cause Recommendation
Incorrect Buffer pH For NHS-ester chemistry, ensure the pH is between 7.0 and 9.0 (optimally 8.3-8.5).[15] For maleimide chemistry, maintain a pH between 6.5 and 7.5 for optimal thiol reactivity and to minimize side reactions with amines.[12][16]
Competing Substances in Buffer For NHS-ester reactions, ensure the buffer is free of primary amines (e.g., Tris, glycine).[14] For maleimide reactions, remove any reducing agents (e.g., DTT, TCEP) before adding the PEG-maleimide.
Inactive PEG Reagent NHS esters are moisture-sensitive.[9] Use fresh, anhydrous DMSO or DMF to prepare the stock solution immediately before use. Store PEG reagents as recommended by the manufacturer, typically at -20°C under desiccated conditions.
Inactive Protein Functional Groups For thiol-reactive PEGylation, ensure disulfide bonds are adequately reduced to free thiols. Use a sufficient excess of a reducing agent like DTT or TCEP and subsequently remove it before conjugation. To prevent re-oxidation of thiols, degas buffers and consider adding EDTA (1-5 mM).[12]
Insufficient Molar Ratio of PEG Increase the molar excess of the PEG reagent. A 5- to 20-fold molar excess is a common starting point for NHS-ester reactions.[14] For maleimide reactions, a 10- to 20-fold excess is often used.[12]
Inaccessible Protein Functional Groups The target lysine or cysteine residues may be buried within the protein's structure. Consider partial denaturation or using a PEG linker with a longer spacer arm.
Issue 2: Multiple PEGylated Species or Aggregation
Possible Cause Recommendation
High Molar Ratio of PEG Reduce the molar excess of the PEG reagent to favor mono-PEGylation.
Prolonged Reaction Time Shorten the incubation time to reduce the extent of PEGylation.[17]
High Protein Concentration High protein concentrations can sometimes lead to aggregation during the conjugation reaction. Optimize the protein concentration.
Side Reactions in Maleimide Chemistry At pH values above 7.5, maleimides can react with amines.[16] Maintain the pH in the recommended range of 6.5-7.5.[12]

Quantitative Data for Reaction Optimization

The following tables provide starting parameters for optimizing your PEGylation reactions.

Table 1: Amine-Reactive PEGylation (NHS Ester Chemistry)

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal efficiency is often observed at pH 8.3-8.5.[15]
Temperature 4°C to Room TemperatureLonger incubation times are needed at lower temperatures.[8][9]
Reaction Time 30-60 min at RT; 2-4 hours at 4°COptimize based on the reactivity of your protein.[8][9]
Molar Ratio (PEG:Protein) 5:1 to 50:1A 20-fold excess is a common starting point for antibodies.[8][9][14]
Buffer Phosphate-buffered saline (PBS), BorateMust be free of primary amines.[14]

Table 2: Thiol-Reactive PEGylation (Maleimide Chemistry)

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis and side reactions with amines.[12][16]
Temperature 4°C to Room TemperatureReactions are typically run at room temperature.
Reaction Time 1-2 hours at RTMonitor the reaction to determine the optimal time.
Molar Ratio (PEG:Protein) 10:1 to 20:1Can be optimized depending on the number of available cysteines.[12]
Buffer Phosphate buffer with EDTAEDTA (1-5 mM) chelates metal ions that can catalyze thiol oxidation.[12] Buffer must be free of thiols.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation using PEG-NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[8]

  • PEG-NHS Stock Solution: Equilibrate the PEG-NHS ester vial to room temperature before opening. Immediately before use, dissolve the PEG-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.[8][9]

  • Conjugation Reaction: Add the calculated volume of the PEG-NHS stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8][9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[8][9]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.[8][9]

Protocol 2: General Procedure for Thiol-Reactive PEGylation using PEG-Maleimide
  • Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, reduce the protein with a 10- to 20-fold molar excess of a reducing agent (e.g., TCEP or DTT) in a suitable buffer for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column or dialysis. This step is critical as the reducing agent will compete with the protein's thiols for the maleimide group.

  • Protein Preparation: Exchange the reduced protein into a thiol-free buffer (e.g., phosphate buffer with 1-5 mM EDTA) at a pH of 6.5-7.5.[12] Degas the buffer to minimize oxygen.

  • PEG-Maleimide Stock Solution: Prepare a stock solution of PEG-maleimide in a suitable solvent (e.g., DMF, DMSO, or the reaction buffer) immediately before use.

  • Conjugation Reaction: Add the PEG-maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., beta-mercaptoethanol or cysteine) to react with the excess PEG-maleimide.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).

Protocol 3: Characterization of PEGylated Proteins
  • SDS-PAGE Analysis:

    • Analyze the reaction mixture using SDS-PAGE. Successful PEGylation will result in a shift in the molecular weight of the protein, causing the band to migrate slower than the unmodified protein.

    • Note: PEG can interact with SDS, which may lead to smeared or broadened bands.[18][19][20] Native PAGE can be a better alternative as it avoids this issue and provides good resolution.[18][19][20]

  • HPLC Analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It is effective for separating the PEGylated protein from the smaller, unmodified protein and free PEG reagent.[21]

    • Reversed-Phase HPLC (RP-HPLC): This method separates based on hydrophobicity. It can be used to assess the purity of the conjugate. However, large PEG chains can sometimes interfere with the separation.[18][21]

    • Ion-Exchange Chromatography (IEX-HPLC): This technique can be used to separate PEGylated species based on differences in charge.

Visualizations

Troubleshooting_Workflow Troubleshooting Low PEGylation Efficiency start Low or No Conjugation Product check_pH Is the buffer pH correct? start->check_pH check_buffer_comp Are there competing substances in the buffer? check_pH->check_buffer_comp Yes adjust_pH Adjust pH to optimal range (Amine: 7.0-9.0, Thiol: 6.5-7.5) check_pH->adjust_pH No check_reagents Are the PEG reagent and protein active? check_buffer_comp->check_reagents No buffer_exchange Perform buffer exchange to remove competing substances check_buffer_comp->buffer_exchange Yes check_ratio Is the PEG:Protein molar ratio sufficient? check_reagents->check_ratio Yes use_fresh_reagents Use fresh PEG reagent and ensure protein is properly reduced (for thiol chemistry) check_reagents->use_fresh_reagents No increase_ratio Increase molar excess of PEG reagent check_ratio->increase_ratio No rerun_reaction Rerun Conjugation Reaction check_ratio->rerun_reaction Yes, consider other factors (e.g., accessibility) adjust_pH->rerun_reaction buffer_exchange->rerun_reaction use_fresh_reagents->rerun_reaction increase_ratio->rerun_reaction

Caption: A logical workflow for troubleshooting low PEGylation efficiency.

PEGylation_Signaling_Pathway Impact of PEGylation on Cellular Signaling cluster_0 Pharmacokinetic Effects cluster_1 Cellular Effects peg_drug PEGylated Therapeutic pk_properties Improved PK Properties: - Increased half-life - Reduced clearance - Enhanced stability peg_drug->pk_properties leads to drug_concentration Sustained concentration at target site pk_properties->drug_concentration results in receptor_binding Receptor Binding drug_concentration->receptor_binding modulates signaling_cascade Downstream Signaling Cascade receptor_binding->signaling_cascade cellular_response Altered Cellular Response (e.g., apoptosis, proliferation) signaling_cascade->cellular_response

Caption: How PEGylation can modulate cellular signaling pathways.

Experimental_Workflow General Experimental Workflow for Protein PEGylation start Prepare Protein (Buffer exchange, reduction if needed) prepare_peg Prepare fresh PEG reagent stock solution start->prepare_peg conjugation Perform Conjugation Reaction (Control pH, temp, molar ratio) start->conjugation prepare_peg->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purify Conjugate (SEC, IEX, or HIC) quench->purification characterization Characterize Product (SDS-PAGE, HPLC, Mass Spec) purification->characterization end Store Purified Conjugate characterization->end

Caption: A typical experimental workflow for protein PEGylation.

References

Technical Support Center: Bis-PEG4-sulfonic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG4-sulfonic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental use of this compound for PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional PEGylation reagent. It consists of a flexible, hydrophilic polyethylene glycol (PEG) chain of four repeating ethylene glycol units, flanked by a sulfonic acid group at each end. The hydrophilic PEG spacer enhances the solubility of the target molecule in aqueous media.[1][2] The terminal sulfonic acid groups can be chemically activated to react with nucleophilic functional groups on biomolecules, such as primary amines (e.g., lysine residues) and hydroxyl groups (e.g., serine, threonine residues), forming stable sulfonamide or sulfonate ester linkages, respectively. Its primary application is in bioconjugation, where it can be used to crosslink molecules or to PEGylate proteins, peptides, and other therapeutics to improve their pharmacokinetic properties.

Q2: How do I activate the sulfonic acid groups on this compound for coupling to amines or alcohols?

The sulfonic acid groups of this compound are not directly reactive with amines or alcohols under typical bioconjugation conditions. They must first be converted into a more reactive intermediate, most commonly a sulfonyl chloride (-SO₂Cl). This activation is typically achieved using chlorinating agents.

Common reagents for this conversion include:

  • Thionyl chloride (SOCl₂)

  • Phosphorus pentachloride (PCl₅)

  • Oxalyl chloride

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)[3]

The choice of reagent and reaction conditions depends on the stability of the molecule being PEGylated. For sensitive biomolecules, milder conditions are necessary to avoid degradation.[4][5] Once activated to the sulfonyl chloride, the reagent is highly reactive towards primary amines to form stable sulfonamides.[5][6]

Q3: What are the most common side reactions I should be aware of during the coupling process?

Several side reactions can occur during the activation and coupling of this compound. Understanding these can help in optimizing your reaction conditions and purification strategy.

  • Hydrolysis: The activated sulfonyl chloride intermediate is highly susceptible to hydrolysis, reverting back to the unreactive sulfonic acid. This is a major competing reaction in aqueous environments and can significantly reduce coupling efficiency. Performing the activation step in an anhydrous organic solvent and minimizing exposure to moisture is crucial.

  • Intra- and Intermolecular Crosslinking: Since this compound is a bifunctional crosslinker, it can react with two functional groups on the same molecule (intramolecular) or on different molecules (intermolecular). Intermolecular crosslinking can lead to the formation of dimers, oligomers, and aggregates, which can be challenging to remove during purification.[7]

  • Reaction with Non-target Nucleophiles: The activated sulfonyl chloride is highly reactive and can react with other nucleophilic groups on a biomolecule, such as thiols (cysteine) or the imidazole ring of histidine, leading to non-specific labeling.

  • Modification of the PEG Linker: Harsh activation conditions could potentially lead to cleavage or modification of the polyethylene glycol chain, although this is less common under standard activation procedures.

  • Formation of Byproducts from Activating Reagents: The activating reagents themselves can generate byproducts that may need to be removed during purification. For example, the use of thionyl chloride can produce acidic byproducts.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient activation of sulfonic acid: The conversion to sulfonyl chloride may be incomplete. 2. Hydrolysis of activated PEG: The sulfonyl chloride intermediate is sensitive to moisture. 3. Suboptimal reaction pH: The pH for the coupling reaction with amines should be slightly basic (pH 8-9) to ensure the amine is deprotonated and nucleophilic. 4. Steric hindrance: The target functional group on the biomolecule may be sterically inaccessible. 5. Degradation of the biomolecule: The harsh conditions of sulfonic acid activation may have damaged the target molecule.1. Ensure anhydrous conditions during the activation step. Use freshly distilled solvents and dried glassware. Consider using a stronger activating agent or optimizing the reaction time and temperature. 2. Perform the activation in a dry organic solvent and add the activated PEG reagent to the aqueous solution of the biomolecule immediately. 3. Carefully control the pH of the reaction buffer. Use a non-nucleophilic buffer such as phosphate or borate buffer. 4. Consider using a longer PEG linker to overcome steric hindrance. 5. Use milder activation conditions if possible. Screen different activating reagents to find one that is compatible with your biomolecule.
Formation of Precipitates/Aggregates 1. Intermolecular crosslinking: High concentrations of the biomolecule and/or the PEG reagent can favor the formation of large aggregates. 2. Change in protein solubility: PEGylation can sometimes alter the solubility profile of a protein, leading to precipitation.1. Optimize the molar ratio of the PEG reagent to the biomolecule. Try a lower concentration of reactants. A step-wise addition of the PEG reagent may also help. 2. Screen different reaction buffers and pH values. The addition of solubility-enhancing excipients might be necessary.
Multiple PEGylated Species or High Polydispersity 1. Non-specific labeling: The activated PEG reagent is reacting with multiple sites on the biomolecule. 2. Incomplete reaction: The reaction was not allowed to proceed to completion, resulting in a mixture of unreacted, mono-PEGylated, and di-PEGylated products.1. Adjust the reaction pH to favor conjugation at the desired site (e.g., lower pH for N-terminal amine selectivity over lysine residues). 2. Increase the reaction time or the molar excess of the PEG reagent. Monitor the reaction progress using techniques like SDS-PAGE or HPLC.
Difficulty in Purifying the Final Conjugate 1. Similar properties of product and byproducts: Unreacted PEG, hydrolyzed PEG, and different PEGylated species can be difficult to separate from the desired product.1. Utilize a multi-step purification strategy. Size exclusion chromatography (SEC) is effective for removing unreacted PEG. Ion-exchange chromatography (IEX) can separate species with different charge properties, which can be altered by PEGylation. Hydrophobic interaction chromatography (HIC) can also be employed.[8]

Experimental Protocols

Activation of this compound to Bis-PEG4-sulfonyl chloride (General Protocol)

! CAUTION: This procedure should be performed in a fume hood by personnel trained in handling hazardous chemicals. Thionyl chloride is corrosive and reacts violently with water.

  • Drying the Reagent: Dry the this compound under vacuum for several hours to remove any residual moisture.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried this compound in a minimal amount of anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a molar excess (e.g., 2-5 equivalents) of freshly distilled thionyl chloride (SOCl₂) dropwise to the solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitor by a suitable method if possible, such as the disappearance of the starting material by TLC on a small aliquot).

  • Removal of Excess Reagent: Evaporate the solvent and excess thionyl chloride under reduced pressure. It is crucial to remove all traces of the chlorinating agent as it can interfere with the subsequent coupling reaction. Co-evaporation with an anhydrous solvent like toluene can help.

  • Immediate Use: The resulting Bis-PEG4-sulfonyl chloride is highly moisture-sensitive and should be used immediately in the next coupling step.

Coupling of Activated Bis-PEG4-sulfonyl chloride to a Protein (General Protocol)

  • Prepare Protein Solution: Dissolve the protein to be PEGylated in a suitable non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0). The optimal protein concentration should be determined empirically but is typically in the range of 1-10 mg/mL.

  • Prepare Activated PEG Solution: Immediately before use, dissolve the freshly prepared Bis-PEG4-sulfonyl chloride in a small amount of anhydrous water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the desired molar excess of the activated PEG solution to the protein solution with gentle stirring. The optimal molar ratio of PEG to protein needs to be determined for each specific system.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature will depend on the reactivity of the target protein.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM to consume any unreacted PEG-sulfonyl chloride.

  • Purification: Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and other byproducts using appropriate chromatography techniques such as size exclusion chromatography (SEC) and/or ion-exchange chromatography (IEX).[8]

Data Presentation

Table 1: Troubleshooting Summary for Low Conjugation Yield

Parameter Potential Issue Analytical Method for Diagnosis Corrective Action
Activation Step Incomplete conversion to sulfonyl chlorideNMR or IR of the activated product (if feasible)Use fresh, high-purity activating agent; ensure anhydrous conditions.
Coupling Reaction Hydrolysis of activated PEGHPLC analysis of the reaction mixture over time to detect hydrolyzed PEG.[][10][11]Minimize water content; perform reaction at lower temperature.
Incorrect pHpH measurement of the reaction bufferAdjust pH to 8.0-9.0 for amine coupling.
Biomolecule Steric hindranceMolecular modeling; trial with a longer linkerUse a PEG linker with a longer spacer arm.
DegradationSDS-PAGE or mass spectrometry of the protein after mock reactionUse milder activation and coupling conditions.

Visualizations

Reaction_Pathway cluster_activation Activation Step cluster_coupling Coupling & Side Reactions Bis-PEG4-sulfonic_acid This compound (-SO3H) Activated_PEG Bis-PEG4-sulfonyl chloride (-SO2Cl) Bis-PEG4-sulfonic_acid->Activated_PEG  SOCl2 or other chlorinating agent PEGylated_Biomolecule PEG-Sulfonamide Conjugate Activated_PEG->PEGylated_Biomolecule  + Biomolecule-NH2 (pH 8-9) Hydrolyzed_PEG Hydrolyzed PEG (Back to -SO3H) Activated_PEG->Hydrolyzed_PEG  + H2O Crosslinked_Product Crosslinked Product Activated_PEG->Crosslinked_Product  + another Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2

Caption: Reaction pathway for this compound coupling.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Activation Verify Activation of This compound Start->Check_Activation Check_Hydrolysis Assess Hydrolysis of Activated PEG Check_Activation->Check_Hydrolysis Activation OK Optimize_Activation Optimize Activation: - Anhydrous conditions - Fresh reagents Check_Activation->Optimize_Activation Activation Failed Check_pH Confirm Reaction pH is Optimal (8-9) Check_Hydrolysis->Check_pH Hydrolysis Low Minimize_Hydrolysis Minimize Hydrolysis: - Immediate use of activated PEG - Lower temperature Check_Hydrolysis->Minimize_Hydrolysis Hydrolysis High Check_Concentration Evaluate Reactant Concentrations Check_pH->Check_Concentration pH OK Adjust_pH Adjust pH of Reaction Buffer Check_pH->Adjust_pH pH Incorrect Optimize_Concentration Optimize Concentrations: - Titrate molar ratio - Step-wise addition Check_Concentration->Optimize_Concentration Suboptimal Concentration Analyze_Product Analyze Product by SEC/IEX/SDS-PAGE Check_Concentration->Analyze_Product Concentration OK Optimize_Activation->Start Minimize_Hydrolysis->Start Adjust_pH->Start Optimize_Concentration->Start

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Bis-PEG4-sulfonic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-PEG4-sulfonic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound conjugates that influence purification?

This compound conjugates have two dominant characteristics that dictate the purification strategy:

  • Hydrophilicity and Size: The polyethylene glycol (PEG) component makes the conjugate highly water-soluble and increases its hydrodynamic radius.

  • Strong Anionic Charge: The two sulfonic acid groups are strongly acidic (typically with a pKa < 1) and will be negatively charged at most pH values used in chromatography. This allows for strong interaction with anion exchange resins.

Q2: What are the most common impurities in a reaction mixture containing a this compound conjugate?

Common impurities include:

  • Unreacted starting materials (e.g., the molecule to which the linker was conjugated).

  • Excess this compound linker.

  • Reaction byproducts.

  • Aggregates of the conjugate.

  • Positional isomers if the conjugation is not site-specific.

Q3: Which chromatographic techniques are most effective for purifying this compound conjugates?

A multi-step approach is often necessary. The most effective techniques are:

  • Anion Exchange Chromatography (AEX): This is a primary method that separates molecules based on their net negative charge. Due to the two sulfonic acid groups, the conjugate will bind strongly to an AEX column.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is particularly useful for removing small molecule impurities, such as unreacted linker or salts, and for separating aggregates from the desired conjugate.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. While the high hydrophilicity of the PEG linker can make retention challenging, RP-HPLC can be very effective for high-resolution separation of the conjugate from less polar impurities.

Q4: How can I monitor the purity of my conjugate during and after purification?

Purity is typically assessed using a combination of the following analytical techniques:

  • Analytical HPLC: Both RP-HPLC and SEC can be used to assess purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the definitive identification of the desired conjugate and any impurities by their mass-to-charge ratio.

  • Charged Aerosol Detection (CAD): Since PEG moieties lack a strong chromophore for UV detection, CAD can be a useful alternative as it is a mass-based detector.[1][2]

Troubleshooting Guides

Anion Exchange Chromatography (AEX)

Issue 1: Poor binding of the conjugate to the column.

  • Possible Cause: The pH of the loading buffer is too high, or the ionic strength is too great.

  • Solution:

    • Ensure the pH of your loading buffer is at least 1-2 pH units below the pI of your conjugate to ensure a strong net negative charge.

    • Lower the ionic strength of your loading buffer to facilitate binding. Start with a low salt concentration (e.g., 20-50 mM Tris or phosphate buffer).

Issue 2: Low recovery of the conjugate.

  • Possible Cause: The conjugate is binding too strongly to the resin.

  • Solution:

    • Increase the salt concentration in your elution buffer. You may need to use a high salt concentration (e.g., 1-2 M NaCl) to elute the highly charged conjugate.

    • Consider using a weaker anion exchange resin if strong binding is a persistent issue.

Size Exclusion Chromatography (SEC)

Issue 1: Peak tailing or broadening.

  • Possible Cause: Secondary ionic interactions between the sulfonic acid groups and the SEC column matrix.

  • Solution:

    • Increase the ionic strength of the mobile phase (e.g., 150-300 mM NaCl in your buffer) to minimize these interactions.[3]

    • Some additives, like arginine, can also reduce non-specific interactions.[4]

Issue 2: Co-elution of the conjugate with impurities of similar size.

  • Possible Cause: The size difference between your conjugate and the impurity is not sufficient for resolution by SEC.

  • Solution:

    • Use a column with a smaller particle size or a longer column to increase resolution.

    • Employ SEC as a desalting or aggregate removal step, and use a different chromatographic method (like AEX or RP-HPLC) for higher resolution separation.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue 1: Poor retention of the conjugate (elutes in or near the void volume).

  • Possible Cause: The this compound conjugate is highly hydrophilic and has minimal interaction with the non-polar stationary phase.

  • Solution:

    • Use a column with a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18).

    • Employ a mobile phase with a lower organic content at the start of the gradient.

    • Consider using ion-pairing reagents (e.g., triethylamine or tetra-butylammonium salts) to increase retention, but be mindful that these can be difficult to remove and may interfere with mass spectrometry.

Issue 2: Peak Tailing.

  • Possible Cause: Secondary interactions between the anionic sulfonate groups and the silica backbone of the column.[5]

  • Solution:

    • Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with 0.1% trifluoroacetic acid or formic acid) to protonate residual silanol groups on the stationary phase, which minimizes their interaction with the negatively charged analyte.[1][5]

    • Use an end-capped column to reduce the number of available silanol groups.

Experimental Protocols

These are general starting protocols. Optimization will be required for your specific conjugate.

Protocol 1: Anion Exchange Chromatography (AEX)
  • Objective: To capture the negatively charged conjugate and separate it from neutral or less negatively charged impurities.

  • Column: Strong anion exchange (SAX) column (e.g., a quaternary ammonium-based resin).

  • Buffers:

    • Buffer A (Binding/Wash): 20 mM Tris-HCl, pH 8.0

    • Buffer B (Elution): 20 mM Tris-HCl, 1.5 M NaCl, pH 8.0

  • Procedure:

    • Equilibrate the column with 5-10 column volumes (CV) of Buffer A.

    • Load the sample, which has been buffer-exchanged into Buffer A.

    • Wash the column with 5-10 CV of Buffer A to remove unbound impurities.

    • Elute the conjugate using a linear gradient of 0-100% Buffer B over 20 CV.

    • Collect fractions and analyze for the presence of the desired product.

Protocol 2: Size Exclusion Chromatography (SEC)
  • Objective: To remove small molecule impurities and aggregates.

  • Column: A column with a fractionation range suitable for the molecular weight of your conjugate.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer with an ionic strength sufficient to prevent secondary interactions (e.g., 150 mM NaCl).

  • Procedure:

    • Equilibrate the column with at least 2 CV of the mobile phase.

    • Inject the sample.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions corresponding to the expected elution volume of your conjugate.

Protocol 3: Reverse Phase HPLC (RP-HPLC)
  • Objective: High-resolution polishing step to separate the conjugate from closely related impurities.

  • Column: C8 or C18 column (a shorter alkyl chain like C8 may provide better retention for hydrophilic molecules).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Collect fractions and analyze for purity.

Quantitative Data Summary

The following table provides an example of expected outcomes from a multi-step purification process. Actual results will vary depending on the specific conjugate and the initial purity of the crude material.

Purification StepTypical PurityTypical RecoveryKey Impurities Removed
Crude Reaction Mixture 5-50%100%N/A
Anion Exchange Chromatography 70-90%80-95%Unreacted starting materials, neutral byproducts
Size Exclusion Chromatography >95%90-98%Aggregates, excess linker, salts
Reverse Phase HPLC (Polishing) >98%70-90%Positional isomers, closely related impurities

Visualizations

PurificationWorkflow Crude Crude Conjugate Mixture AEX Anion Exchange Chromatography (AEX) Crude->AEX  Capture Step SEC Size Exclusion Chromatography (SEC) AEX->SEC  Intermediate  Purification RPHPLC Reverse Phase HPLC (RP-HPLC) SEC->RPHPLC  Polishing Step Pure Purified Conjugate (>98% Purity) RPHPLC->Pure

Caption: General purification workflow for this compound conjugates.

TroubleshootingLogic Start Purification Issue Identified CheckPurity Assess Purity by Analytical HPLC/MS Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield PoorResolution Poor Resolution? CheckPurity->PoorResolution CheckBinding Check Binding/Elution Conditions LowYield->CheckBinding Yes CheckInteractions Investigate Secondary Interactions PoorResolution->CheckInteractions Yes, in SEC CheckMethod Review Method Selectivity PoorResolution->CheckMethod Yes, in AEX/RP-HPLC OptimizeAEX Optimize AEX: - Adjust Salt Gradient - Check pH OptimizeSEC Optimize SEC: - Increase Ionic Strength - Change Column OptimizeRPHPLC Optimize RP-HPLC: - Adjust Gradient - Change Column/Solvent CheckBinding->OptimizeAEX CheckInteractions->OptimizeSEC CheckMethod->OptimizeAEX CheckMethod->OptimizeRPHPLC

Caption: A logical approach to troubleshooting common purification issues.

References

Stability of Bis-PEG4-sulfonic acid in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG4-sulfonic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: this compound is a relatively stable molecule in aqueous buffers commonly used in biological and chemical research. The sulfonic acid groups are strong acids and will be deprotonated (exist as sulfonate ions) over a wide pH range, contributing to the molecule's high water solubility.[1][2] The polyethylene glycol (PEG) backbone is also generally stable and does not readily hydrolyze. However, stability can be influenced by pH, temperature, and the presence of other reactive species.

Q2: How does pH affect the stability of this compound?

A2: The sulfonic acid group itself is very stable across a broad pH range. Unlike esters or other functional groups, the sulfonate group is not susceptible to hydrolysis under typical acidic or basic conditions used in biochemical experiments.[3] However, extreme pH conditions (e.g., pH < 1 or pH > 13) combined with elevated temperatures should be avoided as they can potentially lead to the degradation of the PEG linker over extended periods. For most applications, a pH range of 4 to 10 is considered safe.

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.[1][4] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[4] When preparing stock solutions, it is advisable to use a non-reactive solvent like sterile water, DMSO, or DMF and store aliquots at -20°C to minimize freeze-thaw cycles.[2]

Q4: Can I use phosphate-buffered saline (PBS) with this compound?

A4: Yes, phosphate-buffered saline (PBS) is a suitable buffer for use with this compound. The components of PBS are not expected to react with the sulfonic acid or the PEG linker. The typical pH of PBS (around 7.4) is well within the stable range for this molecule.

Q5: Are there any known incompatibilities with common buffer components?

A5: this compound is generally compatible with most common biological buffers (e.g., Tris, HEPES, MOPS). However, caution should be exercised when using buffers containing strong nucleophiles or in the presence of reagents that can react with sulfonic acids, although such reactions are not common under typical bioconjugation conditions. The sulfonic acid groups can participate in esterification, halogenation, and displacement reactions, but these generally require specific activating agents or harsh conditions not typically found in biological buffers.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reaction products or loss of activity Potential degradation of this compound due to harsh experimental conditions.- Ensure the pH of your buffer is within the recommended range (pH 4-10).- Avoid prolonged exposure to high temperatures (>40°C).- If possible, perform a quality control check on your stock solution of this compound.
Precipitation of the compound in buffer The solubility limit may have been exceeded, or the buffer components are interacting with the compound.- Ensure you are not exceeding the solubility of this compound in your specific buffer. The hydrophilic PEG linker generally imparts good water solubility.[1]- If using a buffer with high salt concentrations, try reducing the salt concentration or switching to a different buffer system.
Inconsistent experimental results This could be due to multiple freeze-thaw cycles of the stock solution, leading to potential degradation or concentration changes.- Aliquot your stock solution of this compound upon preparation to minimize the number of freeze-thaw cycles.- Always use a fresh aliquot for critical experiments.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Buffer

This protocol outlines a general method to assess the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffer of interest (e.g., 50 mM Tris, pH 8.0)

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Appropriate HPLC column (e.g., C18 for reversed-phase)

  • Mobile phases (e.g., water and acetonitrile with a suitable additive like TFA or formic acid)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (time zero) measurement.

  • Incubation: Incubate the remaining stock solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. A decrease in the peak area of the parent this compound peak or the appearance of new peaks would indicate degradation. The percentage of remaining compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100%.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis start Start prep_stock Prepare Stock Solution in Buffer of Interest start->prep_stock t0_analysis T=0 HPLC Analysis prep_stock->t0_analysis incubation Incubate at Desired Temperature prep_stock->incubation data_analysis Compare Chromatograms & Quantify Degradation t0_analysis->data_analysis time_points Withdraw Aliquots at Time Points incubation->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Outcome pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Time Incubation Time Time->Stability Buffer Buffer Composition Buffer->Stability

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugation with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugation (ADC) utilizing Bis-PEG4-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your conjugation experiments for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the likely conjugation chemistry for this compound with an antibody?

While specific protocols for this compound in ADC development are not widely published, the sulfonic acid groups can be activated to react with primary amines, such as the lysine residues present on the surface of antibodies. A common approach for activating carboxylic acids for amine coupling is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process first activates the acid to a more stable, amine-reactive sulfo-NHS ester.[1][2]

Q2: What are the most common causes of low yield in ADC synthesis with PEG linkers?

Low yields in ADC synthesis can arise from several factors throughout the conjugation and purification process. Key contributors include:

  • Inefficient Activation of the Linker: Incomplete conversion of the sulfonic acid groups to a reactive species will result in a lower amount of linker-drug available for conjugation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and incubation time can significantly impact the efficiency of both the activation and conjugation steps.

  • Antibody Aggregation: The conjugation of hydrophobic drug-linker complexes can lead to antibody aggregation, reducing the yield of soluble and functional ADCs. The PEG component of the linker is designed to mitigate this, but aggregation can still occur, especially at high drug-to-antibody ratios (DAR).

  • Low Drug-to-Antibody Ratio (DAR): Achieving the desired DAR is critical for ADC efficacy. A low DAR can result from steric hindrance, inaccessible conjugation sites on the antibody, or inefficient reaction kinetics.[]

  • Product Loss During Purification: The purification process is a significant source of product loss. The heterogeneity of the crude reaction mixture, which contains unconjugated antibody, various DAR species, and free drug-linker, can make purification challenging.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect my ADC?

The DAR is a critical quality attribute of an ADC, influencing both its potency and potential toxicity.

  • Low DAR: May result in insufficient potency, failing to effectively kill target cancer cells.[]

  • High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation. It may also increase the risk of off-target toxicity.[]

An optimal DAR typically falls between 2 and 4, providing a balance between efficacy and safety.[]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your antibody-drug conjugation experiments with this compound.

Issue 1: Low or No Conjugation Detected

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inefficient Activation of Sulfonic Acid 1. Verify Reagent Quality: Ensure that EDC and sulfo-NHS are fresh and have been stored under appropriate conditions to prevent hydrolysis.[2] 2. Optimize Activation pH: The activation of acids with EDC/sulfo-NHS is most efficient at a pH between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer such as MES.[2] 3. Increase Molar Excess of Activation Reagents: Increase the molar ratio of EDC and sulfo-NHS relative to the this compound linker to drive the activation reaction to completion.
Suboptimal Conjugation pH 1. Adjust Conjugation Buffer pH: The reaction of the activated linker with primary amines (lysine residues) on the antibody is most efficient at a pH between 7.2 and 8.5. After the activation step, adjust the pH of the reaction mixture accordingly using a suitable buffer like PBS.[2]
Inactive Antibody 1. Confirm Antibody Purity and Concentration: Ensure the antibody is of high purity and accurately quantified. 2. Check for Interfering Buffer Components: Buffer components containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the antibody for reaction with the activated linker. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) before starting the reaction.
Hydrolysis of Activated Linker 1. Perform a Two-Step Conjugation: Activate the this compound linker with EDC/sulfo-NHS first, then add the antibody in a separate step after adjusting the pH. This minimizes the time the activated linker is in a higher pH environment before the antibody is present, reducing the chance of hydrolysis.[2]
Issue 2: High Levels of Antibody Aggregation

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Hydrophobicity of Drug-Linker 1. Optimize DAR: A lower average DAR will reduce the overall hydrophobicity of the ADC. This can be achieved by reducing the molar excess of the drug-linker used in the conjugation reaction. 2. Screen Different PEG Linker Lengths: While you are using a PEG4 linker, in some cases, a longer PEG chain may be necessary to further increase the hydrophilicity of the ADC.
Suboptimal Buffer Conditions 1. Include Excipients: Consider adding stabilizing excipients, such as polysorbate 20 or sucrose, to the conjugation and storage buffers to help prevent aggregation. 2. Optimize pH: Ensure the pH of the final purified ADC solution is optimal for antibody stability.
High Protein Concentration 1. Reduce Antibody Concentration: Performing the conjugation at a lower antibody concentration can sometimes reduce the propensity for aggregation.
Issue 3: Low Drug-to-Antibody Ratio (DAR)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Molar Excess of Drug-Linker 1. Increase Drug-Linker Concentration: Increase the molar excess of the activated this compound-drug complex relative to the antibody to favor a higher degree of conjugation.
Steric Hindrance 1. Optimize Reaction Time and Temperature: Increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C) can sometimes improve conjugation to less accessible sites. Monitor for any increase in aggregation.
Inaccurate Quantification 1. Verify Concentrations: Accurately determine the concentrations of both the antibody and the drug-linker solution before starting the conjugation.
Inefficient Activation 1. Refer to Issue 1: Follow the troubleshooting steps for inefficient activation of the sulfonic acid.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound

This protocol assumes a two-step process where the this compound linker is first conjugated to the drug (if not already pre-conjugated) and then activated and conjugated to the antibody. This example focuses on the activation of the linker and conjugation to the antibody.

Materials:

  • Antibody (in a suitable buffer like PBS, pH 7.4)

  • Drug-Bis-PEG4-sulfonic acid conjugate

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Bis-PEG4-sulfonic acid:

    • Dissolve the Drug-Bis-PEG4-sulfonic acid conjugate in Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS in anhydrous DMF or DMSO.

    • Add a 5 to 10-fold molar excess of EDC and sulfo-NHS to the Drug-Bis-PEG4-sulfonic acid solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution.

    • The pH of the reaction mixture should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR)

A. UV-Vis Spectroscopy

This method provides an average DAR for the ADC population.

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

  • The average DAR is the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different DAR species.

  • Use a HIC column suitable for antibody separations.

  • Equilibrate the column with a high salt buffer (e.g., sodium phosphate with ammonium sulfate).

  • Inject the purified ADC sample.

  • Elute with a decreasing salt gradient.

  • Species with higher DARs are more hydrophobic and will elute later.

  • Calculate the relative percentage of each DAR species by integrating the peak areas in the chromatogram.

Visualizations

ADC_Conjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker Drug-Bis-PEG4-sulfonic acid Activation_Reagents EDC / Sulfo-NHS in Activation Buffer (pH 6.0) Linker->Activation_Reagents Activated_Linker Activated Drug-Linker (Sulfo-NHS Ester) Activation_Reagents->Activated_Linker Antibody Antibody in Conjugation Buffer (pH 7.5) Activated_Linker->Antibody Activated_Linker->Antibody Crude_ADC Crude ADC Mixture Antibody->Crude_ADC Purification Size Exclusion Chromatography or Desalting Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for antibody-drug conjugation with this compound.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Activation Check Linker Activation? Start->Check_Activation Check_Conjugation Check Conjugation Conditions? Check_Activation->Check_Conjugation No Improve_Activation Optimize EDC/Sulfo-NHS Stoichiometry Verify Reagent Quality Optimize Activation pH (6.0) Check_Activation->Improve_Activation Yes Check_Aggregation Assess Aggregation? Check_Conjugation->Check_Aggregation No Improve_Conjugation Optimize Conjugation pH (7.2-8.5) Increase Linker Molar Excess Buffer Exchange Antibody Check_Conjugation->Improve_Conjugation Yes Check_Purification Check Purification Step? Improve_Purification Optimize Chromatography Method Minimize Sample Handling Check_Purification->Improve_Purification Yes Success Improved Yield Check_Purification->Success No Check_Aggregation->Check_Purification No Reduce_Aggregation Lower DAR Target Add Stabilizing Excipients Lower Protein Concentration Check_Aggregation->Reduce_Aggregation Yes Improve_Activation->Check_Conjugation Improve_Conjugation->Check_Aggregation Improve_Purification->Success Reduce_Aggregation->Check_Purification

Caption: Troubleshooting decision tree for low ADC yield.

References

Technical Support Center: Post-Conjugation Purification of Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of unreacted Bis-PEG4-sulfonic acid following conjugation reactions. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the successful purification of your PEGylated conjugate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for removing unreacted this compound from my conjugation reaction mixture?

A1: The most common and effective methods for removing unreacted this compound and other low molecular weight by-products include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Tangential Flow Filtration (TFF), and Dialysis.[][2][3] The choice of method depends on the properties of your conjugate, the scale of your purification, and the required final purity.

Q2: My SEC separation shows poor resolution between the unreacted PEG and my PEGylated conjugate. What could be the issue?

A2: Poor resolution in SEC can occur if the hydrodynamic radii of the unreacted PEG and the PEGylated conjugate are too similar.[4] This is more common when using large PEG molecules.[5][6]

Troubleshooting Steps:

  • Optimize Column and Mobile Phase: Ensure you are using a column with the appropriate pore size for your conjugate's molecular weight.[7] The mobile phase composition, including ionic strength and pH, can also impact separation.[5]

  • Consider an Alternative Technique: If optimizing SEC is unsuccessful, consider a technique that separates based on charge, such as Ion Exchange Chromatography (IEX), especially since this compound is charged.[][8]

Q3: I am using Ion Exchange Chromatography (IEX), but my conjugate is not binding to the column. Why is this happening?

A3: The covalent attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin.[][8] If the overall charge of the conjugate at the buffer pH is not complementary to the resin's charge, it will not bind.

Troubleshooting Steps:

  • Adjust Buffer pH: Modify the pH of your buffer to alter the net charge of your conjugate and promote binding. Proteins bind to cation exchangers at a pH below their isoelectric point (pI) and to anion exchangers at a pH above their pI.[9]

  • Select the Correct Resin: Ensure you are using the appropriate type of IEX resin (cation or anion exchange) based on the pI of your conjugate.[10] Two consecutive ion-exchange chromatography steps can also be employed for effective purification.[11]

Q4: Can I use Reversed-Phase Chromatography (RPC) for purification?

A4: Yes, RPC can be used to separate PEGylated conjugates.[][12] Separation is based on differences in hydrophobicity between the unreacted PEG, the native protein, and the PEGylated product.[4] RPC can be particularly useful for separating positional isomers.[]

Q5: Is Tangential Flow Filtration (TFF) a suitable method for large-scale purification?

A5: Absolutely. TFF is a scalable and efficient method for removing unreacted PEG and for buffer exchange, making it ideal for processing larger volumes.[13][14] It separates molecules based on size by using a semi-permeable membrane and tangential flow to prevent membrane fouling.

Data Presentation: Comparison of Purification Methods

Method Principle of Separation Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)[][7]Good for removing small molecules, gentle on proteins.Can have poor resolution for species with similar sizes.Lab-scale purification, polishing steps.
Ion Exchange Chromatography (IEX) Net surface charge[][9]High resolution, can separate isoforms.[8]PEGylation can shield charges, requiring method development.[]Charged conjugates, separation of species with different degrees of PEGylation.[11]
Tangential Flow Filtration (TFF) Molecular size (membrane cutoff)[13][15]Scalable, fast, good for buffer exchange.May not provide high-resolution separation of different PEGylated species.Large-scale production, initial cleanup.
Dialysis Molecular size (membrane cutoff)[16]Simple, inexpensive.Slow, requires large buffer volumes, not easily scalable.[17]Small-scale desalting and buffer exchange.
Reversed-Phase Chromatography (RPC) Hydrophobicity[][12]High resolution, can separate isomers.[]Can be denaturing for some proteins, requires organic solvents.Analytical separations, purification of robust proteins and peptides.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity[]Less denaturing than RPC.PEGs can bind to the media, potentially low capacity and resolution.[8]A supplementary tool to IEX for difficult separations.[]

Experimental Protocols

Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated conjugate from unreacted this compound based on size.

Materials:

  • SEC column (e.g., TSKgel G3000SWXL)[2]

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Conjugation reaction mixture, clarified by centrifugation or filtration.

Methodology:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Inject the clarified conjugation reaction mixture onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile using UV absorbance at 280 nm (for the protein) and potentially a refractive index (RI) detector for the PEG.[5]

  • Collect fractions corresponding to the different peaks. The PEGylated conjugate, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted protein and the small unreacted PEG.

  • Analyze the collected fractions by SDS-PAGE or other relevant techniques to confirm the presence and purity of the conjugate.

Ion Exchange Chromatography (IEX)

Objective: To separate the PEGylated conjugate from unreacted components based on charge differences.

Materials:

  • IEX column (e.g., SP-Sepharose HP for cation exchange)[8]

  • HPLC or FPLC system

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH adjusted below the pI of the conjugate for cation exchange).

  • Elution Buffer (e.g., Binding Buffer + 1 M NaCl).

  • Conjugation reaction mixture, buffer-exchanged into the Binding Buffer.

Methodology:

  • Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with Binding Buffer to remove any unbound material, including the negatively charged this compound.

  • Elute the bound species using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

  • Monitor the eluate at 280 nm.

  • Collect fractions across the elution peak(s).

  • Analyze the fractions to identify those containing the purified conjugate.

Tangential Flow Filtration (TFF)

Objective: To remove unreacted this compound and exchange the buffer using a TFF system.

Materials:

  • TFF system with a suitable membrane (e.g., Pellicon® XL with a molecular weight cutoff significantly smaller than the conjugate).

  • Diafiltration Buffer (the desired final buffer for the purified conjugate).

  • Conjugation reaction mixture.

Methodology:

  • Set up the TFF system according to the manufacturer's instructions.

  • Flush the system with water and then equilibrate with Diafiltration Buffer.

  • Load the conjugation reaction mixture into the feed reservoir.

  • Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer required.

  • Perform diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. A common target is to exchange 5-10 diavolumes to ensure complete removal of the low molecular weight species.

  • Once the diafiltration is complete, concentrate the retentate to the desired final concentration.

  • Recover the purified conjugate from the system.

Visualizations

experimental_workflow cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis reaction_mix Crude Reaction Mixture (Conjugate, Unreacted Protein, Unreacted PEG) sec Size Exclusion Chromatography (SEC) reaction_mix->sec Size-based iex Ion Exchange Chromatography (IEX) reaction_mix->iex Charge-based tff Tangential Flow Filtration (TFF) reaction_mix->tff Size-based (Bulk) analysis Purity & Characterization (SDS-PAGE, MS, etc.) sec->analysis iex->analysis tff->analysis

Caption: Overview of the post-conjugation purification workflow.

troubleshooting_sec start Poor resolution in SEC q1 Are hydrodynamic radii of species too similar? start->q1 a1_yes Optimize SEC parameters: - Check column pore size - Adjust mobile phase q1->a1_yes Yes a1_no Check for other issues: - Column overloading - Non-ideal interactions q1->a1_no No q2 Resolution still poor? a1_yes->q2 a1_no->q2 a2_yes Switch to a different purification method (e.g., IEX) q2->a2_yes Yes a2_no Proceed with analysis q2->a2_no No

Caption: Troubleshooting logic for poor SEC resolution.

troubleshooting_iex start Conjugate not binding to IEX column q1 Is buffer pH appropriate for conjugate's pI? start->q1 a1_yes Check resin type: - Anion vs. Cation exchanger q1->a1_yes Yes a1_no Adjust buffer pH to ensure conjugate has appropriate net charge q1->a1_no No q2 Still no binding? a1_yes->q2 a1_no->q2 a2_yes Consider that PEG shielding is preventing interaction. Try HIC or SEC. q2->a2_yes Yes a2_no Proceed with elution q2->a2_no No

Caption: Troubleshooting logic for IEX binding issues.

References

Technical Support Center: Optimizing Reactions with Bis-PEG4-sulfonic acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer choice on the reaction kinetics of amine-reactive PEG linkers. While "Bis-PEG4-sulfonic acid" contains sulfonic acid groups, these are typically not directly reactive with primary amines for bioconjugation. It is more likely that this designation refers to a related molecule where the terminal groups are activated for reaction, for example, as N-hydroxysuccinimide (NHS) esters. The following information is based on the well-established principles of amine-reactive conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an amine-reactive PEG linker (e.g., an NHS ester) with a primary amine?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is highly dependent on pH.[2][3] At a lower pH, the primary amine is protonated, which makes it unreactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine and reduces the overall efficiency.[2] For many applications, a pH of 8.3-8.5 is considered optimal.[2][3]

Q2: Which buffers are recommended for conjugation reactions with amine-reactive PEG linkers?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A frequently recommended choice is 0.1 M sodium bicarbonate buffer.[2][3] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may result in a slower reaction rate and necessitate longer incubation times.[2] A common buffer system is 100 mM Sodium phosphate with 150 mM Sodium Chloride at pH 7.2.[4]

Q3: Are there any buffers that should be avoided?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unwanted byproducts.[2] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[2][4]

Q4: My amine-reactive PEG linker is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[1][2] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][2][3] It is important to use high-quality, amine-free DMF.[2][3] The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of proteins.[2]

Troubleshooting Guides

Low Conjugation Efficiency
Potential Cause Recommendation Supporting Evidence
Incorrect pH Ensure the reaction pH is within the optimal range of 7.2-8.5. For many applications, a pH of 8.3-8.5 is ideal.[1][2][3]
Competing Nucleophiles Avoid buffers containing primary amines such as Tris or glycine. Use phosphate, bicarbonate, or borate buffers.[1][2][4]
Hydrolysis of the Linker Prepare the stock solution of the amine-reactive linker in anhydrous DMSO or DMF and add it to the reaction buffer immediately before use. Avoid prolonged exposure to aqueous environments before the reaction.[2][3][4]
Inactive Linker Store the amine-reactive linker in a dry, light-protected container at the recommended temperature (typically -20°C) to prevent degradation.[5]
Low Protein Concentration For optimal results, the concentration of the protein to be labeled should be adequate (e.g., 2-10 mg/mL).[2]
Product Aggregation or Precipitation
Potential Cause Recommendation Supporting Evidence
High Reactant Concentration Perform the reaction at a lower concentration of the reactants to minimize intermolecular cross-linking.[6]
Inefficient Mixing Ensure efficient and uniform mixing throughout the reaction, especially at larger scales.[6]
Suboptimal Buffer Conditions Optimize buffer conditions (e.g., pH, ionic strength) to maintain the solubility of all components.[6]
High Organic Solvent Concentration Keep the final concentration of the organic solvent (e.g., DMSO, DMF) as low as possible to prevent protein precipitation.[2]

Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive PEG Linker
  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[2][3]

  • Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2]

  • Linker Solution Preparation : Immediately before use, dissolve the amine-reactive PEG linker in a small volume of anhydrous DMSO or amine-free DMF.[2][3]

  • Reaction : Add the linker solution to the protein solution while gently vortexing. The molar ratio of the linker to the protein will need to be optimized for each specific application.

  • Incubation : Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.

  • Quenching (Optional) : To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added.[2]

  • Purification : Remove excess, unreacted linker and byproducts by gel filtration or dialysis.

Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_buffer Prepare Reaction Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) prep_protein Prepare Protein Solution (2-10 mg/mL in reaction buffer) prep_buffer->prep_protein add_linker Add Linker to Protein Solution prep_protein->add_linker prep_linker Prepare Linker Stock Solution (in anhydrous DMSO or DMF) prep_linker->add_linker incubate Incubate (RT for 0.5-2h or 4°C overnight) add_linker->incubate quench Quench Reaction (Optional) (e.g., with 1M Tris-HCl, pH 8.0) incubate->quench purify Purify Conjugate (e.g., Gel Filtration, Dialysis) quench->purify end End purify->end start Start start->prep_buffer troubleshooting_logic Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency? check_ph Is pH between 7.2 and 8.5? start->check_ph Yes check_buffer Is buffer free of primary amines? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_linker_prep Was linker stock prepared fresh in anhydrous solvent? check_buffer->check_linker_prep Yes change_buffer Use Phosphate, Bicarbonate, or Borate buffer check_buffer->change_buffer No check_linker_storage Was linker stored correctly? check_linker_prep->check_linker_storage Yes remake_linker Prepare fresh linker solution check_linker_prep->remake_linker No solution Problem Solved check_linker_storage->solution Yes use_new_linker Use new vial of linker check_linker_storage->use_new_linker No adjust_ph->solution change_buffer->solution remake_linker->solution use_new_linker->solution

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Bis-PEG4-sulfonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of discrete polyethylene glycol (PEG) linkers, such as Bis-PEG4-sulfonic acid, in bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) is a critical strategy for modulating the physicochemical properties of these complex molecules.[1] Accurate and robust analytical characterization is paramount for ensuring the quality, consistency, and efficacy of the final product. This guide provides a comparative overview of the key analytical techniques used to characterize this compound conjugates, complete with experimental protocols and illustrative data.

The primary analytical challenges in characterizing these conjugates often revolve around their high polarity, conferred by both the PEG chain and the sulfonic acid groups. This necessitates specialized analytical approaches, particularly in chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and stability of this compound conjugates. Due to the highly polar nature of the sulfonic acid groups and the hydrophilic PEG chain, traditional reversed-phase (RP) HPLC can be challenging, often resulting in poor retention.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for these types of polar compounds.[4][5][6]

Comparison of HPLC Methods

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase and a polar mobile phase.Separation based on hydrophilicity. Analytes partition between a polar stationary phase and a mobile phase with a high organic solvent content.[7]
Stationary Phase C18, C8, PhenylBare silica, Amide, Amino, Zwitterionic[5][8]
Mobile Phase High aqueous content, gradient elution with organic solvent (e.g., acetonitrile, methanol).High organic content (typically >70% acetonitrile) with a small amount of aqueous buffer.[7]
Retention of this compound Very low, may elute near the void volume.[9]Strong retention, allowing for effective separation from less polar impurities.
Advantages Widely available, robust for a broad range of molecules.Excellent for highly polar compounds, improved MS sensitivity due to high organic mobile phase.[6]
Disadvantages Poor retention of very polar analytes.[10]Can have longer equilibration times, sensitive to water content in the sample and mobile phase.

Illustrative HPLC Data

The following table provides representative retention time data for a hypothetical this compound conjugate and related species using a HILIC method.

CompoundRepresentative Retention Time (min)
Unconjugated Small Molecule8.2
This compound Conjugate 5.5
Hydrolyzed Linker3.1

Note: Retention times are illustrative and will vary depending on the specific column, mobile phase, and gradient conditions.

Experimental Protocol: HILIC-HPLC Analysis

  • Column: Use a HILIC stationary phase, such as a silica or amide-based column (e.g., TSKgel Amide-80).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-25 min: 95% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at a relevant wavelength for the conjugated molecule, or Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the conjugate in a solution with a high organic content (e.g., 90% acetonitrile/10% water) to ensure compatibility with the initial mobile phase conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the definitive identification and characterization of this compound conjugates. It provides molecular weight confirmation of the intact conjugate and can be used to identify impurities and degradation products.[11] The use of a HILIC front-end is highly advantageous for MS sensitivity.[6]

Key Characterization Data from LC-MS

ParameterDescriptionExpected Result for this compound Conjugate
Intact Mass The molecular weight of the complete conjugate.The calculated exact mass of the conjugate should be observed.
Fragment Ions (MS/MS) Fragmentation of the conjugate to confirm its structure.Characteristic fragments corresponding to the small molecule, the this compound linker, and specific cleavages of the PEG chain.
Purity Assessment Integration of the peak area of the conjugate relative to other detected species.A high percentage of the total ion chromatogram (TIC) should correspond to the desired product.

Illustrative Mass Spectrometry Data

For a hypothetical conjugate of a small molecule with a molecular weight of 300 Da and this compound (MW: 366.4 g/mol ):

IonCalculated m/z (Negative Ion Mode)
[M-H]⁻665.4
[M-2H]²⁻332.2

Note: The sulfonic acid groups are highly acidic and will readily deprotonate, making negative ion mode mass spectrometry particularly sensitive for these compounds.[12]

Experimental Protocol: HILIC-LC/MS Analysis

  • LC System: Utilize the HILIC method described in the previous section.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow: Nitrogen, at instrument-specific optimal rates.

    • Mass Range: m/z 100-1000

  • MS/MS Analysis: For structural confirmation, perform tandem MS (MS/MS) on the parent ion of the conjugate. Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound conjugates. ¹H NMR is particularly useful for confirming the presence of the PEG linker and assessing the success of the conjugation reaction.

Key Information from ¹H NMR

ProtonsRepresentative Chemical Shift (ppm)Information Provided
PEG methylene (-CH₂-CH₂-O-)~3.6 ppmA characteristic, often intense, singlet or multiplet confirming the presence of the PEG backbone.[13]
Protons adjacent to conjugation siteShifted compared to the unconjugated starting materialsConfirmation of covalent bond formation.
Protons of the conjugated moleculeMay show slight shifts due to the new chemical environmentOverall structural integrity.

Illustrative ¹H NMR Data

Proton EnvironmentRepresentative Chemical Shift (δ, ppm)
PEG backbone (-O-CH₂-CH₂-O-)3.64 (s)
CH₂ adjacent to sulfonic acid3.0 - 3.2 (t)
CH₂ adjacent to conjugation linkage3.8 - 4.2 (t)

Note: Chemical shifts are illustrative and depend on the solvent and the specific structure of the conjugate.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃, depending on the solubility of the conjugate).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the relevant peaks to determine the ratio of the PEG linker to the conjugated molecule, which can provide information on the efficiency of the conjugation.

Visualizations

Diagram 1: General Workflow for HPLC and LC-MS Analysis

cluster_sample_prep Sample Preparation cluster_hplc HILIC-HPLC System cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Conjugate Sample Dilution Dilute in High Organic Solvent Sample->Dilution Injection Inject Sample Dilution->Injection Column HILIC Column Injection->Column Detection UV or ELSD Detection Column->Detection ESI ESI Source (Negative Ion Mode) Column->ESI LC Eluent Chromatogram Analyze Chromatogram (Purity, Retention Time) Detection->Chromatogram Analyzer High-Resolution Mass Analyzer ESI->Analyzer MS_Detection MS Data Acquisition Analyzer->MS_Detection Mass_Spectrum Analyze Mass Spectrum (Intact Mass, Fragments) MS_Detection->Mass_Spectrum

Caption: Workflow for HILIC-HPLC and LC-MS analysis of conjugates.

Diagram 2: NMR Characterization Workflow

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Start Purified Conjugate Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire 1H NMR Spectrum (e.g., 400 MHz) NMR_Tube->Spectrometer Processing Process FID (FT, Phasing, Baseline) Spectrometer->Processing Raw Data (FID) Analysis Analyze Spectrum (Chemical Shifts, Integration) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural characterization.

Diagram 3: Comparison of Analytical Techniques

cluster_hplc HPLC cluster_ms LC-MS cluster_nmr NMR center This compound Conjugate Characterization hplc_node Purity Retention Time Stability center->hplc_node ms_node Molecular Weight Identity Confirmation Impurity Profiling center->ms_node nmr_node Structural Elucidation Conjugation Site Ratio of Components center->nmr_node

Caption: Key outputs from different analytical techniques.

References

A Comparative Guide to MALDI-TOF Analysis of Proteins Modified with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, chemical modification is a powerful tool to enhance detection and characterization by mass spectrometry. This guide provides a comprehensive comparison of Bis-PEG4-sulfonic acid as a protein modification reagent for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. We will objectively compare its theoretical performance with alternative amine-reactive labeling strategies, supported by data from analogous reagents, and provide detailed experimental protocols.

At a Glance: Performance Comparison of Amine-Reactive Modification Reagents

The choice of a protein modification reagent for MALDI-TOF analysis hinges on several factors, including the desired mass shift, impact on ionization efficiency, and the specific analytical goal. Here, we compare this compound with two common classes of amine-reactive reagents: a generic N-hydroxysuccinimide (NHS)-ester activated Polyethylene Glycol (PEG) and a non-PEGylated sulfonating agent, 4-vinylbenzenesulfonyl chloride.

FeatureThis compound (Predicted)NHS-activated PEG (e.g., NHS-PEG4)4-Vinylbenzenesulfonyl chloride
Primary Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Mass Shift per Modification ~359.4 Da~217.2 Da~184.2 Da
Potential for Signal Enhancement High (due to sulfonic acid group)Moderate (PEG may aid in solubilization)High (due to sulfonic acid group)
Solubility of Modified Protein IncreasedIncreasedMay decrease depending on the protein
Ionization Efficiency in MALDI-TOF Potentially enhancedGenerally goodPotentially enhanced
Spectral Complexity Low (single modification species expected)Can be complex with polydisperse PEGsLow (single modification species expected)
Quantitative Accuracy Good with internal standardsGood with internal standardsGood with internal standards

Delving Deeper: The Chemistry and its Impact

This compound combines two advantageous features for MALDI-TOF analysis: a polyethylene glycol (PEG) linker and a sulfonic acid group. The PEG linker adds a defined mass to the protein, aiding in the resolution of modified from unmodified species, and can improve the solubility of hydrophobic proteins. The sulfonic acid group, being permanently negatively charged, is hypothesized to enhance the ionization efficiency of the modified protein in the positive ion mode of MALDI-TOF MS, potentially leading to increased signal intensity. This is analogous to the observed signal enhancement for peptides labeled with sulfo-containing tags.[1]

NHS-activated PEGs are widely used for protein modification. They react efficiently with primary amines to introduce a PEG chain, which increases the protein's hydrodynamic radius and can improve its pharmacokinetic properties. In MALDI-TOF analysis, PEGylation provides a clear mass shift, allowing for the determination of the degree of modification.[2][3]

4-Vinylbenzenesulfonyl chloride is an amine-reactive reagent that introduces a sulfonyl group. This modification has been shown to enhance the signal intensity of peptides in MALDI-TOF MS.[4][5] The vinyl group also provides a site for further chemical modifications if needed.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for protein modification and subsequent MALDI-TOF analysis.

Protocol 1: Protein Modification with this compound (Hypothetical)

This protocol is based on standard procedures for amine-reactive labeling reagents.

Materials:

  • Protein of interest (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS or 50 mM ammonium bicarbonate).

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

Materials:

  • Modified and purified protein sample

  • MALDI Matrix Solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the purified modified protein solution (typically 1-10 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.[6]

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.[6]

  • Drying: Allow the spots to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.[6]

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the positive linear or reflector mode, depending on the mass of the protein. Optimize the laser power to achieve a good signal-to-noise ratio.

  • Data Analysis: Determine the mass of the modified protein. The number of modifications can be calculated from the mass shift between the modified and unmodified protein.

Visualizing the Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and its application, we present the following diagrams created using the DOT language.

Experimental Workflow

experimental_workflow cluster_modification Protein Modification cluster_analysis MALDI-TOF MS Analysis p1 Protein Solution (Amine-free buffer) p2 Add this compound p1->p2 p3 Incubate (1-2h, RT) p2->p3 p4 Quench Reaction p3->p4 p5 Purify Modified Protein (Desalting/Dialysis) p4->p5 a1 Mix with Matrix p5->a1 Modified Protein a2 Spot on Target Plate a1->a2 a3 Data Acquisition a2->a3 a4 Data Analysis (Mass Shift Determination) a3->a4

Caption: Workflow for protein modification and MALDI-TOF analysis.

Application in Signaling Pathway Analysis: The ERK Pathway

Protein modifications are critical in studying signaling pathways. For instance, analyzing the phosphorylation status of kinases in the Extracellular signal-Regulated Kinase (ERK) pathway is crucial for understanding cell proliferation and differentiation. While this compound targets amines, the principle of using chemical modification to aid MS analysis is applicable. For example, enrichment of phosphopeptides is a common strategy before MALDI-TOF analysis.

ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression TF->Gene Regulation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified diagram of the ERK signaling pathway.

Conclusion

While direct experimental data for this compound is not yet widely available in peer-reviewed literature, its chemical structure suggests significant potential as a protein modification reagent for MALDI-TOF MS analysis. The combination of a PEG linker for defined mass addition and solubility enhancement, along with a sulfonic acid group for potential signal amplification, makes it a promising candidate for researchers seeking to improve the detection and characterization of proteins. Compared to standard NHS-activated PEGs, the sulfonic acid moiety is the key differentiator, potentially offering superior signal intensity. In contrast to non-PEGylated sulfonating agents, this compound provides the added benefits of PEGylation. Further experimental validation is necessary to fully elucidate its performance characteristics in comparison to established reagents. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the utility of this and similar reagents in their proteomic workflows.

References

A Comparative Guide to Bis-PEG4-Sulfonic Acid and Carboxylated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, bioconjugation, and surface functionalization, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of molecules.[1] The choice of the terminal functional group on the PEG linker is a critical design parameter that dictates its chemical reactivity and the physicochemical properties of the final conjugate. This guide provides an objective comparison between two distinct classes of anionic linkers: Bis-PEG4-sulfonic acid and traditional carboxylated PEG linkers.

Core Chemical and Physical Properties

The fundamental difference between these linkers lies in the acidity and reactivity of their terminal functional groups: the sulfonic acid (-SO₃H) and the carboxylic acid (-COOH). Sulfonic acids are significantly stronger acids than carboxylic acids, a property that stems from the high stability of the resulting sulfonate conjugate base, which is stabilized by three resonance structures compared to two for the carboxylate anion.[2][3][4] This translates to a much lower pKa for sulfonic acids.

This pKa difference has profound implications: at physiological pH (~7.4), the sulfonic acid group is fully deprotonated and carries a stable negative charge, whereas the carboxylic acid group exists in an equilibrium between its protonated and deprotonated states.[5]

Data Presentation: Property Comparison
PropertyThis compoundCarboxylated PEG LinkersSupporting Data
Terminal Group Sulfonic Acid (-SO₃H)Carboxylic Acid (-COOH)[2][6]
Acidity (pKa) Very Low (~ -7 to -1.9)Low (~ 3 to 5)[2][3][5][7]
Charge at pH 7.4 Fully Negative (Sulfonate, -SO₃⁻)Predominantly Negative (Carboxylate, -COO⁻)[5]
Reactivity Less direct for amine coupling; requires activation to a sulfonyl chloride.Well-established amine coupling via EDC/NHS chemistry.[8][9]
Solubility High aqueous solubility.[5][10]Good aqueous solubility.[1]
Interaction with Cations Less likely to form insoluble salts with divalent cations (e.g., Ca²⁺).Can form insoluble salts ("soap scum") with divalent cations.[11]

Performance in Key Applications

Both linker types are employed to enhance solubility, reduce immunogenicity, and improve the in vivo stability of conjugated molecules.[12][13] However, their distinct properties make them suitable for different strategic applications.

  • Surface Modification: For modifying surfaces like nanoparticles or metal oxides, the strong, permanent negative charge of the sulfonate group provides excellent hydrophilicity and can improve colloidal stability across a wide pH range.[12] In a study comparing functional groups on polyurethanes, surfaces with propyl sulfonate groups were found to be more polar than those with ethyl carboxylate groups and significantly reduced platelet deposition, indicating superior blood-contacting properties in certain contexts.[14]

  • Bioconjugation: Carboxylated PEG linkers are the industry standard for conjugating molecules to primary amines (e.g., lysine residues on proteins).[13] The chemistry is robust, well-documented, and results in a highly stable amide bond.[15] Conjugating via sulfonic acid is less common. It typically involves converting the sulfonic acid to a highly reactive sulfonyl chloride, which can then react with amines to form a stable sulfonamide.[9] This added step and the reactivity of the intermediate with water can complicate protocols.[16]

  • Drug Delivery: In drug delivery systems, the choice of linker can influence interactions with biological environments.[17] The strong anionic nature of sulfonic acid PEGs might be leveraged to modulate interactions with cell surfaces or to enhance binding to cationic targets. The linker itself can also significantly prolong the circulation half-life of small protein-drug conjugates.[18]

Experimental Protocols & Methodologies

The most common application for these linkers is conjugation to amine-containing biomolecules. The protocols differ significantly.

Methodology 1: Amine Coupling with Carboxylated PEG Linkers (EDC/NHS Chemistry)

This is a standard, two-step protocol used to conjugate carboxylated PEGs to proteins or other amine-containing molecules.[8] The carbodiimide EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a semi-stable amine-reactive ester. This intermediate is less susceptible to hydrolysis than the EDC-activated acid alone and reacts efficiently with primary amines.[8]

Materials:

  • Carboxylated PEG Linker

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Amine-containing protein/molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

Procedure:

  • Linker Preparation: Dissolve the carboxylated PEG linker in Activation Buffer.

  • Activation: Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH of 4.5-7.2.[19]

  • Protein Preparation: Dissolve the amine-containing molecule in Coupling Buffer. Buffers containing primary amines like Tris must be avoided.[13]

  • Conjugation: Immediately add the activated linker solution to the protein solution. The reaction of the NHS-ester with the amine is most efficient at pH 7-8.[19] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to stop the reaction by hydrolyzing any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and reaction byproducts (e.g., via dialysis or size-exclusion chromatography).

Methodology 2: Conceptual Workflow for Amine Coupling with Sulfonic Acid PEG Linkers

Directly reacting a sulfonic acid with an amine to form a sulfonamide is not a standard bioconjugation reaction. The common chemical approach involves a two-step process: activation of the sulfonic acid to a sulfonyl chloride, followed by reaction with the amine.[9]

Materials:

  • This compound

  • Chlorinating agent (e.g., Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅))

  • Anhydrous, aprotic organic solvent (e.g., Dichloromethane)

  • Amine-containing protein/molecule in an appropriate aqueous buffer

  • Base (e.g., Pyridine or Triethylamine)

Conceptual Procedure:

  • Activation (Anhydrous): In a strictly anhydrous organic solvent, the PEG-sulfonic acid is reacted with a chlorinating agent like thionyl chloride to form the PEG-sulfonyl chloride. This intermediate is highly reactive.[9]

  • Purification: The highly reactive PEG-sulfonyl chloride must be isolated from the activation reagents.

  • Conjugation (Aqueous): The purified PEG-sulfonyl chloride is added to the amine-containing molecule in an aqueous buffer, often with an added base to neutralize the HCl byproduct. The primary amine attacks the sulfonyl chloride, displacing the chloride to form a stable sulfonamide bond.

  • Purification: The final conjugate is purified to remove byproducts and unreacted starting materials.

Note: This second protocol is conceptually more challenging for biological molecules due to the harsh, anhydrous conditions required for the activation step and the hydrolytic instability of the sulfonyl chloride intermediate.[16]

Mandatory Visualizations

G

G

Conclusion and Recommendations

The choice between this compound and carboxylated PEG linkers is a strategic one that should be guided by the specific requirements of the application.

  • Choose Carboxylated PEG Linkers for:

    • Standard protein and peptide conjugation to primary amines where established, reliable, and mild reaction conditions are paramount.

    • Applications where the well-characterized amide bond is desired.

  • Choose this compound Linkers for:

    • Applications requiring a strong, permanent negative charge over a broad pH range.

    • Surface modifications aimed at maximizing hydrophilicity and minimizing non-specific binding or platelet adhesion.[12][14]

    • Situations where interactions with cationic species need to be precisely controlled or minimized.

For most routine bioconjugation tasks, the well-established and user-friendly chemistry of carboxylated PEG linkers makes them the default choice. However, for advanced material science applications or for developing drugs where surface charge is a critical performance attribute, the unique properties of this compound offer a compelling alternative that warrants consideration.

References

A Head-to-Head Comparison: Bis-PEG4-sulfonic acid vs. Bis-sulfone-PEG4-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective comparison of two PEGylated linkers, Bis-PEG4-sulfonic acid and Bis-sulfone-PEG4-acid, to aid in the selection of the optimal reagent for specific bioconjugation applications. While direct head-to-head experimental data is limited, a comparison based on the fundamental chemical properties and known applications of their respective functional groups provides valuable insights.

Chemical Structure and Reactive Moieties

A clear understanding of the chemical structures of these linkers is fundamental to appreciating their distinct functionalities in bioconjugation.

G cluster_0 This compound cluster_1 Bis-sulfone-PEG4-acid a HO₃S- b (CH₂CH₂O)₄- c SO₃H d R¹-SO₂-CH₂-CH(CH₂-SO₂-R²)- e (CH₂CH₂O)₄- f COOH

Figure 1: Idealized chemical structures of this compound and Bis-sulfone-PEG4-acid.

This compound is a homobifunctional linker featuring two sulfonic acid (-SO₃H) groups attached to a polyethylene glycol (PEG4) spacer. The sulfonic acid groups are highly acidic and hydrophilic.[1][2]

Bis-sulfone-PEG4-acid is a heterobifunctional linker. It contains a bis-sulfone moiety, which acts as a bis-alkylating agent reactive towards thiol groups, and a terminal carboxylic acid (-COOH) group.[3][4] The PEG4 spacer enhances the hydrophilicity of the molecule.

Performance Comparison

The choice between these two linkers hinges on the desired conjugation strategy, the target biomolecule, and the required stability of the final conjugate.

FeatureThis compoundBis-sulfone-PEG4-acid
Target Functional Group Primarily amines (after activation) or for non-covalent interactionsThiols (from reduced disulfides) and primary amines
Reaction Type Esterification, amidation (with activation)Bis-alkylation (Michael addition) and amidation
Specificity Moderate; requires activation for specific reactionsHigh for thiols from reduced disulfides
Conjugate Stability Varies based on the formed bond (e.g., sulfonamide vs. ester)High; forms stable thioether bonds
Key Advantage High hydrophilicity imparted by sulfonic acid groupsSite-specific conjugation and disulfide re-bridging

Reactivity and Specificity:

Bis-sulfone-PEG4-acid offers a highly specific bioconjugation strategy. The bis-sulfone group selectively reacts with two free thiol groups that are typically generated by the reduction of a disulfide bond within a protein, such as the interchain disulfides of an antibody.[5][6] This "disulfide re-bridging" results in a site-specific and stable covalent linkage, which helps to maintain the native structure and function of the biomolecule.[5][7][8] The terminal carboxylic acid can then be activated (e.g., using EDC) to react with primary amines, forming a stable amide bond.[3][4]

This compound , on the other hand, does not have a group that is inherently reactive towards common functional groups on proteins under physiological conditions. The sulfonic acid groups would typically require activation to react with nucleophiles like amines to form sulfonamides. While sulfonic acids are highly hydrophilic, their application in forming stable covalent linkages in bioconjugation is less common than that of sulfones.[1][4]

Conjugate Stability:

Conjugates formed with Bis-sulfone-PEG4-acid are known for their high stability. The thioether bonds formed between the sulfone and the cysteine thiols are highly stable. Research has shown that sulfone-based linkers lead to antibody conjugates with improved stability in human plasma compared to those formed with more traditional maleimide-based linkers.[6][9][10][11]

The stability of conjugates formed with This compound would depend on the nature of the linkage formed. For instance, a sulfonamide bond is generally stable. However, the conditions required to form such a bond might be harsher than those for the sulfone-thiol reaction.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these linkers.

Protocol for Bioconjugation with Bis-sulfone-PEG4-acid

This protocol outlines a typical two-step process for conjugating a payload to an antibody using a bis-sulfone linker.

Figure 2: Experimental workflow for bioconjugation using Bis-sulfone-PEG4-acid.

Materials:

  • Antibody (or other protein with disulfide bonds)

  • Bis-sulfone-PEG4-acid

  • Reducing agent (e.g., TCEP)

  • Amine-containing payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Disulfide Reduction: Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL. Add a 10-50 fold molar excess of TCEP and incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column, exchanging the buffer back to the reaction buffer. This step is critical to prevent inactivation of the bis-sulfone linker.

  • Disulfide Re-bridging: Add a 5-20 fold molar excess of Bis-sulfone-PEG4-acid (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Activation and Payload Conjugation (One-pot or sequential):

    • Add a 5-10 fold molar excess of EDC and NHS to the reaction mixture to activate the terminal carboxylic acid of the linker.

    • Add the amine-containing payload (typically a 2-5 fold molar excess over the antibody).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching solution to remove excess reactive linkers.

  • Purification: Purify the resulting antibody-drug conjugate using an appropriate chromatography method, such as size exclusion chromatography, to remove unreacted payload and linker.

  • Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) and purity.

Proposed Protocol for Bioconjugation with this compound

Due to the lower reactivity of the sulfonic acid group for direct bioconjugation, a potential strategy involves activating it to form a more reactive intermediate, such as a sulfonyl chloride. However, these conditions can be harsh and may not be suitable for all biomolecules. A more common application for sulfonic acid-containing linkers is to enhance the hydrophilicity of the final conjugate.

Figure 3: A potential, though less common, reaction pathway for this compound.

A more practical approach for utilizing this compound would be in a multi-step synthesis of a more complex linker, where the sulfonic acid is converted to a more reactive functional group prior to conjugation with a biomolecule.

Conclusion

Bis-sulfone-PEG4-acid emerges as a superior choice for applications requiring site-specific and stable bioconjugation , particularly for antibody-drug conjugates where maintaining the structural integrity of the antibody is paramount. The disulfide re-bridging strategy offers excellent control over the conjugation site and stoichiometry, leading to more homogeneous products.

This compound is primarily advantageous for its ability to increase the hydrophilicity of a molecule. While direct covalent conjugation using the sulfonic acid groups is less straightforward for biomolecules, its utility in the synthesis of more complex, highly water-soluble linkers should not be overlooked.

For researchers and drug developers, the selection between these two linkers will ultimately depend on the specific goals of their project. If site-specificity and conjugate stability are the primary concerns, Bis-sulfone-PEG4-acid is the recommended choice. If the main objective is to introduce a hydrophilic PEG spacer and the conjugation chemistry can be adapted, this compound may be a viable, albeit less direct, option.

References

A Comparative Guide to Linear vs. Branched Sulfonic Acid PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's ultimate success. Poly(ethylene glycol) (PEG) linkers are a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. The incorporation of sulfonic acid groups into the PEG structure further amplifies these benefits due to their strong hydrophilicity. This guide provides an objective comparison of linear and branched sulfonic acid PEG linkers, supported by experimental data and detailed methodologies, to inform rational linker design.

Unveiling the Structural Architecture: Linear vs. Branched

The fundamental difference between these two classes of linkers lies in their molecular topology. A linear sulfonic acid PEG linker consists of a single, unbranched chain of repeating ethylene glycol units, with a sulfonic acid group typically located at the terminus. In contrast, a branched sulfonic acid PEG linker features multiple PEG arms radiating from a central core, each potentially terminating with a sulfonic acid group. This architectural divergence significantly influences the linker's physicochemical properties and its subsequent impact on the conjugated molecule.

G cluster_linear Linear Sulfonic Acid PEG Linker cluster_branched Branched Sulfonic Acid PEG Linker l_start Functional Group l_peg PEG Chain l_start->l_peg l_end Sulfonic Acid (SO3H) l_peg->l_end b_core Central Core b_peg1 PEG Arm b_core->b_peg1 b_peg2 PEG Arm b_core->b_peg2 b_peg3 PEG Arm b_core->b_peg3 b_func Functional Group b_core->b_func b_so3h1 SO3H b_peg1->b_so3h1 b_so3h2 SO3H b_peg2->b_so3h2 b_so3h3 SO3H b_peg3->b_so3h3

Figure 1. Structural comparison of linear and branched sulfonic acid PEG linkers.

Performance Metrics: A Data-Driven Comparison

The choice between a linear and a branched architecture has profound consequences for the hydrodynamic volume, drug-loading capacity, and in vivo behavior of the resulting conjugate. The sulfonic acid moiety, being highly acidic and hydrophilic, enhances the aqueous solubility of the conjugate.[1]

Performance ParameterLinear Sulfonic Acid PEG LinkerBranched Sulfonic Acid PEG LinkerRationale
Hydrodynamic Radius Generally smaller for the same molecular weightGenerally larger, creating a more significant hydrophilic shieldWhile some studies show minimal difference in viscosity radii for the same total PEG mass[2][3], branched PEGs often exhibit a larger effective hydrodynamic volume, which is believed to contribute to their extended in vivo circulation.[4][5] This is due to the multiple PEG arms creating a larger, more effective shield.
Drug Loading Capacity Lower (typically a 1:1 drug-to-linker ratio)Higher (multiple arms allow for multivalent conjugation)The branched structure provides multiple attachment points, enabling a higher payload of the therapeutic agent per linker molecule.[6]
In Vivo Half-Life ShorterLongerThe larger hydrodynamic size of branched PEG conjugates reduces renal clearance, leading to a longer circulation time.[4][7][8] The superior shielding effect of the branched structure also protects the conjugate from enzymatic degradation and immune recognition.[6]
Solubility HighVery HighThe presence of multiple hydrophilic PEG chains and terminal sulfonic acid groups in a branched architecture further enhances aqueous solubility compared to a linear counterpart of similar molecular weight.[6] The sulfonic acid group itself is a key contributor to this enhanced solubility.[1][9]
Steric Hindrance MinimalCan be significantThe multiple arms of a branched linker can create steric hindrance, which may impact the binding affinity of the conjugated molecule to its target.[]

Key Experimental Protocols

Reproducible and robust experimental data are paramount in the selection of a suitable linker. Below are detailed methodologies for two key experiments used to characterize and compare PEGylated molecules.

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size of particles and molecules in solution.

G A Sample Preparation (1-10 mg/mL in filtered buffer) B Filtration (0.1-0.22 µm filter) A->B C DLS Instrument Setup (Equilibrate at 25°C) B->C D Data Acquisition (Measure light scattering fluctuations) C->D E Correlation Function Analysis D->E F Calculation of Hydrodynamic Radius (Stokes-Einstein Equation) E->F

Figure 2. Experimental workflow for determining hydrodynamic radius using DLS.

Methodology:

  • Sample Preparation: Prepare solutions of the linear and branched sulfonic acid PEG-conjugated molecules in a high-purity, filtered buffer (e.g., phosphate-buffered saline, PBS) at a concentration range of 1-10 mg/mL.[11] The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio without causing multiple scattering.[11]

  • Filtration: Filter the samples through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and aggregates.[11]

  • DLS Measurement: Place the filtered sample in a clean cuvette and allow it to equilibrate to the instrument's temperature, typically 25°C.

  • Data Acquisition: The DLS instrument measures the time-dependent fluctuations in the intensity of scattered light resulting from the Brownian motion of the molecules.[12]

  • Data Analysis: The instrument's software calculates an autocorrelation function from the intensity fluctuations. This function is then used to determine the diffusion coefficient of the molecules.

  • Calculation: The hydrodynamic radius (Rh) is calculated from the diffusion coefficient using the Stokes-Einstein equation.

Determination of In Vivo Half-Life in a Rodent Model

Pharmacokinetic studies in animal models are essential to determine the circulation half-life of a PEGylated therapeutic.

G A Dosing (Administer conjugate via IV injection to rodents) B Blood Sampling (Collect samples at predefined time points) A->B C Plasma Isolation (Centrifuge blood to separate plasma) B->C D Quantification (Measure drug concentration using ELISA or LC-MS) C->D E Pharmacokinetic Modeling (Plot concentration vs. time) D->E F Half-Life Determination E->F

Figure 3. Experimental workflow for determining in vivo half-life.

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) bolus dose of the linear and branched sulfonic acid PEG-conjugated therapeutic to respective groups of rodents (e.g., mice or rats).

  • Blood Collection: At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, and 72 hours post-injection), collect blood samples, typically via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma fraction.

  • Drug Quantification: Determine the concentration of the PEGylated drug in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration of the drug as a function of time.

  • Half-Life Calculation: Fit the concentration-time data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the elimination half-life (t1/2).

Conclusion

The decision to use a linear or branched sulfonic acid PEG linker is a strategic one that should be guided by the specific goals of the drug development program. Branched sulfonic acid PEG linkers are often favored for applications requiring extended in vivo circulation and the capacity for a higher drug payload. Their superior shielding properties and enhanced hydrophilicity can lead to improved therapeutic efficacy and patient compliance through reduced dosing frequency. However, the potential for increased steric hindrance with branched linkers necessitates careful evaluation to ensure that the biological activity of the conjugated molecule is not compromised. Linear sulfonic acid PEG linkers, with their simpler structure and more predictable behavior, remain a valuable option, particularly when minimal steric interference is a priority. Ultimately, a thorough understanding of the trade-offs between these two architectures, supported by rigorous experimental evaluation, will enable the rational design of next-generation bioconjugates with optimized therapeutic profiles.

References

Characterizing the Purity of Bis-PEG4-sulfonic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the characterization of Bis-PEG4-sulfonic acid, a hydrophilic linker commonly used in bioconjugation and drug delivery. This document offers supporting experimental protocols and data presentation to aid in selecting the most appropriate analytical method for your research needs.

This compound is a valuable tool in the development of novel therapeutics and diagnostics. Its polyethylene glycol (PEG) chain enhances solubility and biocompatibility, while the terminal sulfonic acid groups provide reactive handles for conjugation. However, the presence of impurities can significantly impact the efficacy and safety of the final product. Therefore, robust analytical methods are required to accurately determine the purity of this critical reagent.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it well-suited for the purity analysis of this compound. Given the compound's polar nature and lack of a strong UV chromophore, a specialized HPLC setup is recommended.

A mixed-mode chromatographic approach, combining reversed-phase and anion-exchange mechanisms, can provide excellent retention and separation of the highly polar this compound from its potential impurities. Due to the absence of a UV-absorbing moiety, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are ideal for this analysis.

Potential Impurities

Based on the synthesis of oligo(ethylene glycol) compounds, potential impurities in this compound may include:

  • PEG oligomers of varying lengths: Shorter or longer PEG chains (e.g., Bis-PEG3-sulfonic acid, Bis-PEG5-sulfonic acid).

  • Starting materials and intermediates: Including ethylene glycol and diethylene glycol.[1]

  • Mono-sulfonated PEG4: The corresponding compound with only one sulfonic acid group.

  • De-sulfonated species: The neutral Bis-PEG4 diol.

Comparison of Analytical Methods

While HPLC is a primary method for purity determination, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or high-throughput screening.

Analytical Method Principle Strengths Limitations Primary Application
HPLC (Mixed-Mode with ELSD/CAD) Separation based on polarity and ionic interactions, followed by universal detection based on light scattering from nebulized particles.High resolution for separating closely related impurities. Quantitative accuracy and precision. Suitable for non-UV absorbing compounds.[2][3]Requires specialized detector (ELSD/CAD). Method development can be complex.Purity determination and quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural confirmation of the main component and impurities. Can be quantitative (qNMR).[4][5]Lower sensitivity compared to HPLC-MS. Complex mixtures can lead to overlapping signals.Structural elucidation and purity assessment against a known standard.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information for the main component and impurities. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[6][7][8][9][10]Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.Impurity identification and structural confirmation.
Size-Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume of molecules in solution.Useful for separating polymers by size.Low resolution for small molecules and oligomers of similar size.Analysis of polydispersity in PEG chains.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol outlines a general method for the analysis of this compound using mixed-mode HPLC with ELSD. Optimization may be required based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.

2. Chromatographic Conditions:

  • Column: A mixed-mode reversed-phase/anion-exchange column (e.g., a C18 column with embedded anion-exchange groups) is recommended for good retention of polar acidic compounds.[11][12][13]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. ELSD Conditions:

  • Nebulizer Temperature: 30 °C

  • Evaporator Temperature: 50 °C

  • Gas Flow (Nitrogen): 1.5 L/min

4. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

NMR Spectroscopy for Structural Confirmation

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

2. Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 5 seconds

3. Data Analysis:

  • The characteristic peaks of the ethylene glycol repeating units and the protons adjacent to the sulfonic acid groups should be identified and integrated. The purity can be estimated by comparing the integrals of the main compound to those of any observed impurities.[4][5]

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the decision-making involved in selecting a method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Dilution Dilution to Working Conc. Dissolving->Dilution Injection Injection onto Column Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection ELSD/CAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods Analytical Techniques cluster_outcomes Primary Outcome Start Analytical Need HPLC HPLC (Mixed-Mode) Start->HPLC Quantification Needed NMR NMR Spectroscopy Start->NMR Structure Proof Needed MS Mass Spectrometry Start->MS Impurity ID Needed Purity Quantitative Purity & Impurity Profile HPLC->Purity Structure Structural Confirmation & Identification NMR->Structure MS->Structure MW Molecular Weight Verification MS->MW

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Stability of Bioconjugate Linkers: A Focus on Bis-PEG4-sulfonic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and PROTACs, are critically dependent on the stability of the linker connecting the biological moiety to the payload. The choice of linker dictates the pharmacokinetic profile, therapeutic index, and overall success of the conjugated molecule. This guide provides an objective comparison of the stability of various bioconjugate linkers, with a particular focus on assessing the stability of conjugates formed using Bis-PEG4-sulfonic acid.

While direct, long-term stability data for this compound conjugates is not extensively available in the public domain, we can infer its stability profile based on the known chemistry of sulfonate esters and compare it to well-characterized alternative linkers. This guide presents a data-driven comparison to aid researchers in making informed decisions for their drug development programs.

Comparative Stability of Bioconjugate Linkers

The stability of a bioconjugate is often challenged in biological environments, such as blood plasma, where enzymatic and hydrolytic degradation can occur. The following table summarizes the stability of various linker types based on their chemical nature and data from published studies.

Linker TypeBond FormedTypical Cleavage MechanismReported Half-life in Plasma/SerumKey Stability Considerations
This compound Sulfonate EsterHydrolysis (pH and enzyme-mediated)Not directly reported; likely moderateSulfonate esters are generally more susceptible to hydrolysis than amides but more stable than many carboxylic esters. Stability can be influenced by steric hindrance around the ester bond.
NHS Ester-based AmideHydrolysis (enzymatic and pH-mediated)Very high (many days to weeks)[1][2][3]Amide bonds are known for their high kinetic stability under physiological conditions, making them a benchmark for stable, non-cleavable linkers.[1][2][3]
Maleimide-based ThioetherRetro-Michael reaction (thiol exchange)Variable (hours to days)[4]Susceptible to exchange with abundant thiols like albumin and glutathione, leading to premature payload release.[4] Strategies exist to improve stability (e.g., hydrolysis of the succinimide ring).
Sulfone-based ThioetherNon-cleavableHigh (significantly more stable than maleimide)[4][5][6]Offers a more stable alternative to maleimide for thiol conjugation, with reduced susceptibility to thiol exchange.[4][5][6]
Hydrazone HydrazonepH-sensitive (acid-catalyzed hydrolysis)~2 days in human plasma[7][8]Designed to be cleaved in the acidic environment of endosomes/lysosomes. Can exhibit instability at physiological pH.[7][8]
Disulfide DisulfideRedox-sensitive (reduction)Variable (depends on steric hindrance)Cleaved in the reducing environment of the cytoplasm. Stability in circulation can be modulated by steric hindrance around the disulfide bond.
Peptide (e.g., Val-Cit) AmideEnzyme-sensitive (e.g., Cathepsin B)Generally high in circulation, rapidly cleaved in target cells[9]Stability in plasma can be high, but susceptibility to circulating proteases is a consideration.[9]

Experimental Protocols

Accurate assessment of bioconjugate stability is paramount. Below are detailed protocols for key experiments to determine the stability of conjugates over time in a biologically relevant matrix like human plasma.

Protocol 1: Assessment of Conjugate Stability in Human Plasma by HPLC-SEC

This method is used to monitor the integrity of the bioconjugate over time by separating the intact conjugate from degradation products and aggregates based on size.

Materials:

  • Bioconjugate of interest

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV or fluorescence detector

  • 37°C incubator

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.

    • In a microcentrifuge tube, mix the bioconjugate stock solution with human plasma to achieve a final concentration of 0.1 mg/mL.

  • Incubation:

    • Incubate the plasma-bioconjugate mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of the mixture.

  • Sample Quenching and Preparation for Analysis:

    • Immediately after withdrawal, dilute the aliquot with mobile phase to stop significant further degradation.

    • If necessary, centrifuge the sample to pellet any precipitated proteins.

  • HPLC-SEC Analysis:

    • Mobile Phase: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Monitor the eluent at a wavelength suitable for the bioconjugate (e.g., 280 nm for protein and a specific wavelength for the payload if it has a chromophore).

    • Inject the prepared sample onto the SEC column.

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS

This method is highly sensitive and specific for quantifying the amount of payload that has been prematurely released from the bioconjugate.

Materials:

  • Plasma samples from the stability study (Protocol 1)

  • Internal standard (a stable isotope-labeled version of the payload, if available)

  • Acetonitrile with 0.1% formic acid (Protein Precipitation Solution)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To a 50 µL aliquot of the plasma sample from each time point, add 150 µL of cold Protein Precipitation Solution containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the free payload.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the payload from other plasma components.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, with transitions optimized for the payload and the internal standard.

  • Data Analysis:

    • Construct a standard curve using known concentrations of the payload spiked into control plasma.

    • Quantify the concentration of the free payload in the experimental samples by comparing their peak area ratios (payload/internal standard) to the standard curve.

    • Plot the concentration of free payload versus time to determine the rate of payload release.

Visualizing Experimental Workflows and Linker Stability Relationships

Experimental Workflow for Assessing Bioconjugate Stability

The following diagram illustrates the general workflow for assessing the stability of a bioconjugate in plasma.

G cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (T=0, 1, 4... hrs) cluster_hplc HPLC-SEC Analysis cluster_lcms LC-MS/MS Analysis cluster_results Data Interpretation prep1 Bioconjugate Stock (PBS, pH 7.4) prep3 Incubation at 37°C prep1->prep3 prep2 Human Plasma prep2->prep3 tp Aliquots Taken prep3->tp hplc_prep Sample Dilution tp->hplc_prep lcms_prep Protein Precipitation tp->lcms_prep hplc_run HPLC-SEC Separation hplc_prep->hplc_run hplc_detect UV/Fluorescence Detection hplc_run->hplc_detect hplc_data Quantify Intact Conjugate hplc_detect->hplc_data res1 Stability Profile (% Intact vs. Time) hplc_data->res1 lcms_run LC-MS/MS Analysis (MRM) lcms_prep->lcms_run lcms_data Quantify Free Payload lcms_run->lcms_data res2 Payload Release Kinetics ([Free Payload] vs. Time) lcms_data->res2 res3 Half-life (t1/2) Calculation res1->res3

Caption: Workflow for assessing bioconjugate stability in plasma.

Logical Relationship of Bioconjugate Linker Stability

This diagram illustrates the factors influencing the stability of a bioconjugate and the potential outcomes of linker cleavage.

G cluster_conjugate Intact Bioconjugate in Circulation cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_consequences Consequences of Premature Release A Bioconjugate D Stable Conjugate (Desired Outcome) A->D High Stability E Premature Payload Release (Linker Cleavage) A->E Low Stability B Linker Chemistry (e.g., Amide, Ester, Thioether) B->A C Physiological Environment (pH, Enzymes, Thiols) C->A F Reduced Efficacy at Target Site E->F G Off-Target Toxicity E->G

Caption: Factors influencing bioconjugate stability and outcomes.

References

Measuring Molecular Interactions: A Comparative Guide to Binding Affinity Techniques for Molecules Conjugated with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of molecules is paramount for assessing their therapeutic potential and mechanism of action. This guide provides a comprehensive comparison of key techniques used to measure the binding affinity of molecules, with a particular focus on those conjugated with Bis-PEG4-sulfonic acid, a hydrophilic linker increasingly utilized in targeted therapies like PROTACs.

The conjugation of molecules with linkers such as this compound can significantly influence their physicochemical properties, including solubility and binding kinetics.[1] Therefore, selecting the appropriate method to measure binding affinity is crucial for obtaining accurate and meaningful data. This guide delves into four widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST), providing a comparative analysis of their principles, experimental considerations, and data output.

Comparison of Binding Affinity Measurement Techniques

The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., thermodynamics versus kinetics). The following table summarizes the key features of ITC, SPR, BLI, and MST.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures the heat released or absorbed during a binding event.[2]Detects changes in the refractive index at a sensor surface upon binding.[3]Measures changes in the interference pattern of light reflected from a biosensor tip.[4]Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[5]
Key Parameters Measured Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6]Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).[3]Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd).[4]Dissociation constant (Kd).[7]
Labeling Requirement Label-free.[2]Label-free.[8]Label-free.[9]Requires one binding partner to be fluorescently labeled (or have intrinsic fluorescence).[5]
Immobilization No immobilization required; interactions are measured in solution.[2]One binding partner is immobilized on a sensor chip.[3]One binding partner is immobilized on a biosensor tip.[4]No immobilization required; interactions are measured in solution.[5]
Throughput Low to medium.Medium to high.High.[4]High.[7]
Sample Consumption Relatively high.[6]Low.[3]Low.[4]Very low.[5]
Considerations for PEGylated Molecules Buffer matching is critical to avoid heats of dilution. Viscosity effects from high PEG concentrations should be considered.Immobilization of the PEGylated molecule can sometimes lead to steric hindrance. The PEG chain can also cause non-specific binding to the sensor surface.Similar to SPR, immobilization strategy is important. The fluidics-free nature can be advantageous for viscous samples.[10]The PEG chain can affect the diffusion and thermophoretic properties of the molecule, which needs to be accounted for in the analysis.
Qualitative Information Provides a complete thermodynamic profile of the interaction.[6]Provides real-time binding and dissociation curves.[3]Provides real-time binding and dissociation curves.[4]Can provide information on binding-induced conformational changes.[5]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible binding affinity data. Below are generalized workflows for each technique, which should be optimized for the specific molecules under investigation.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand (e.g., this compound conjugate) load_syringe Load ligand into syringe prep_ligand->load_syringe prep_protein Prepare Protein (in identical buffer) load_cell Load protein into sample cell prep_protein->load_cell degas Degas both solutions degas->load_syringe degas->load_cell titrate Titrate ligand into protein solution load_syringe->titrate load_cell->titrate measure_heat Measure heat changes after each injection titrate->measure_heat plot_data Plot heat change vs. molar ratio measure_heat->plot_data fit_model Fit data to a binding model plot_data->fit_model get_params Determine Kd, n, ΔH, ΔS fit_model->get_params

Caption: Generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Steps:

  • Sample Preparation: Precisely determine the concentrations of the protein and the molecule conjugated with this compound. Both samples must be in identical, thoroughly degassed buffer to minimize background noise.[11]

  • Instrument Setup: Load the protein solution into the sample cell and the conjugated molecule into the titration syringe.[12]

  • Titration: Perform a series of small injections of the conjugated molecule into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[6]

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis activate_chip Activate Sensor Chip Surface immobilize_ligand Immobilize Ligand (e.g., Protein) activate_chip->immobilize_ligand block_surface Block remaining active sites immobilize_ligand->block_surface inject_analyte Inject Analyte (e.g., this compound conjugate) at various concentrations block_surface->inject_analyte association Monitor Association inject_analyte->association dissociation Monitor Dissociation (buffer flow) association->dissociation regenerate Regenerate Sensor Chip dissociation->regenerate generate_sensorgrams Generate Sensorgrams dissociation->generate_sensorgrams regenerate->inject_analyte fit_model Fit data to a kinetic model generate_sensorgrams->fit_model get_params Determine ka, kd, Kd fit_model->get_params

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Steps:

  • Sensor Chip Preparation: The surface of the sensor chip is activated, and one of the binding partners (typically the protein) is immobilized.[3] Any remaining active sites on the surface are then blocked to prevent non-specific binding.

  • Binding Measurement: The other binding partner (the analyte, e.g., the molecule conjugated with this compound) is flowed over the sensor surface at various concentrations. The association is monitored in real-time.[8]

  • Dissociation Measurement: A buffer is flowed over the surface to measure the dissociation of the analyte from the immobilized ligand.[8]

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor chip for the next cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model to determine the association (ka), dissociation (kd), and equilibrium (Kd) constants.[13]

Bio-Layer Interferometry (BLI) Workflow

BLI_Workflow cluster_prep Biosensor Preparation cluster_exp BLI Experiment cluster_analysis Data Analysis hydrate_sensor Hydrate Biosensor load_ligand Immobilize Ligand (e.g., Protein) hydrate_sensor->load_ligand baseline Establish Baseline in buffer load_ligand->baseline association Associate with Analyte (e.g., this compound conjugate) baseline->association dissociation Dissociate in buffer association->dissociation generate_sensorgrams Generate Sensorgrams dissociation->generate_sensorgrams fit_model Fit data to a kinetic model generate_sensorgrams->fit_model get_params Determine ka, kd, Kd fit_model->get_params

Caption: Generalized workflow for a Bio-Layer Interferometry (BLI) experiment.

Detailed Steps:

  • Biosensor Preparation: A biosensor is hydrated and then coated with one of the binding partners (the ligand).[9]

  • Baseline: The biosensor is dipped into a buffer-containing well to establish a stable baseline.[9]

  • Association: The biosensor is moved to a well containing the analyte (the molecule conjugated with this compound) to measure the binding event in real-time.[14]

  • Dissociation: The biosensor is then moved back to a buffer-only well to monitor the dissociation.[15]

  • Data Analysis: The resulting sensorgrams are analyzed using fitting models to calculate ka, kd, and Kd.[16]

Microscale Thermophoresis (MST) Workflow

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Experiment cluster_analysis Data Analysis label_protein Label one partner (e.g., Protein) with a fluorophore mix_samples Mix labeled protein with ligand dilutions label_protein->mix_samples prepare_ligand Prepare serial dilution of the other partner (e.g., this compound conjugate) prepare_ligand->mix_samples load_capillaries Load samples into capillaries mix_samples->load_capillaries measure_fluorescence Measure initial fluorescence load_capillaries->measure_fluorescence apply_gradient Apply temperature gradient measure_fluorescence->apply_gradient measure_thermophoresis Measure change in fluorescence apply_gradient->measure_thermophoresis plot_data Plot normalized fluorescence vs. ligand concentration measure_thermophoresis->plot_data fit_model Fit data to a binding curve plot_data->fit_model get_params Determine Kd fit_model->get_params

Caption: Generalized workflow for a Microscale Thermophoresis (MST) experiment.

Detailed Steps:

  • Sample Preparation: One of the binding partners is labeled with a fluorescent dye. A serial dilution of the unlabeled partner is prepared. The labeled and unlabeled partners are then mixed.[7]

  • Capillary Loading: The samples are loaded into glass capillaries.

  • Measurement: The initial fluorescence in the capillaries is measured. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled molecules along this gradient is monitored.[5]

  • Data Analysis: The change in fluorescence upon heating is plotted against the concentration of the unlabeled binding partner. The resulting binding curve is fitted to determine the dissociation constant (Kd).[7]

Alternatives to this compound

While this compound offers advantages in terms of hydrophilicity, other linkers are available for conjugating molecules. The choice of linker can impact the binding affinity and other properties of the final conjugate.

  • Other PEG Linkers: PEG linkers of varying lengths (e.g., PEG2, PEG3, PEG8) can be used to optimize the distance between the conjugated molecule and its target.[17] The choice of PEG length can influence the formation and stability of the ternary complex in applications like PROTACs.[17]

  • Alkyl Chains: Simple alkyl chains can also be used as linkers. They are more hydrophobic than PEG linkers, which can affect solubility and cell permeability.[1]

  • Rigid Linkers: In some cases, more rigid linkers, such as those incorporating cyclic structures, may be used to restrict the conformational flexibility of the conjugate and potentially improve binding specificity.

  • Cleavable Linkers: For applications such as drug delivery, linkers that can be cleaved under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes) are often employed.

The selection of an appropriate alternative linker will depend on the specific application and the desired properties of the final conjugated molecule.

Conclusion

Measuring the binding affinity of molecules conjugated with this compound is a critical step in drug discovery and development. ITC, SPR, BLI, and MST each offer unique advantages and disadvantages. A thorough understanding of the principles and experimental considerations of these techniques, as presented in this guide, will enable researchers to select the most appropriate method for their specific needs and obtain high-quality, reliable data. The careful selection of not only the measurement technique but also the linker itself is crucial for the successful design and optimization of novel therapeutics.

References

The Impact of Hydrophilic Linkers on the In-Vitro Biological Activity of Conjugated Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an objective comparison of the in-vitro performance of drugs conjugated with hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) and sulfonic acid moieties, against alternative linker technologies. While specific in-vitro data for drugs conjugated with Bis-PEG4-sulfonic acid is not extensively published in comparative studies, this guide draws upon data from closely related hydrophilic and sulfonate-containing linkers to illustrate the principles of their biological activity.

The conjugation of therapeutic agents to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs) or ligands in Proteolysis Targeting Chimeras (PROTACs), relies on a linker to connect the two components. The linker's properties can significantly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its biological activity. Hydrophilic linkers, like this compound, are designed to overcome the challenges associated with hydrophobic drugs and linkers, which can lead to aggregation and poor in-vivo performance. The inclusion of PEG chains and charged groups like sulfonic acid enhances the hydrophilicity of the entire conjugate.

Comparison of Hydrophilic vs. Hydrophobic Linkers in Antibody-Maytansinoid Conjugates

A study comparing antibody-maytansinoid conjugates with different linkers demonstrated the impact of linker hydrophilicity on in-vitro cytotoxicity. The inclusion of a sulfonate group in the linker region was shown to maintain or improve potency against antigen-positive cells while reducing non-specific toxicity.

Table 1: In-Vitro Cytotoxicity of Antibody-Maytansinoid Conjugates with Different Linkers [1]

Cell LineTarget AntigenConjugate LinkerIC50 (M)
COLO 205CanAgSMCC (Hydrophobic)1.0 x 10-10
COLO 205CanAgSulfo-SMCC (Hydrophilic)5.0 x 10-11
NamalwaCD19SMCC (Hydrophobic)3.0 x 10-11
NamalwaCD19Sulfo-SMCC (Hydrophilic)2.0 x 10-11

The Effect of PEGylation on the In-Vitro Activity of Affibody-Drug Conjugates

In another study, the impact of PEG linker length on the in-vitro cytotoxicity of an anti-HER2 affibody conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) was investigated. The results showed that while PEGylation is beneficial for in-vivo pharmacokinetics, it can lead to a reduction in in-vitro potency. This highlights the trade-off between in-vitro activity and in-vivo performance that researchers must consider.

Table 2: In-Vitro Cytotoxicity of Anti-HER2 Affibody-MMAE Conjugates [2]

ConjugateLinkerTarget Cell Line (HER2+)IC50 (nM)
ZHER2-SMCC-MMAESMCC (Non-PEGylated)NCI-N874.94
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N8731.9
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87111.3
ZHER2-SMCC-MMAESMCC (Non-PEGylated)BT-4742.48
ZHER2-PEG4K-MMAE4 kDa PEGBT-47426.2
ZHER2-PEG10K-MMAE10 kDa PEGBT-47483.5

Experimental Protocols

General Synthesis of Antibody-Drug Conjugates

The following is a general protocol for the conjugation of a drug to an antibody via a hydrophilic linker.

  • Antibody Modification: The antibody is typically modified to introduce a reactive handle for conjugation. This can be achieved by reducing interchain disulfide bonds to generate free thiols or by reacting lysine residues.

  • Linker-Drug Preparation: The cytotoxic drug is first reacted with the bifunctional linker. For a linker like this compound, one sulfonic acid group might be activated (e.g., as a sulfonyl chloride) to react with a hydroxyl or amine group on the drug, while the other sulfonic acid group is similarly activated for reaction with the antibody.

  • Conjugation Reaction: The activated linker-drug is then incubated with the modified antibody under controlled pH and temperature to form the antibody-drug conjugate.

  • Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug, linker, and antibody.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the in-vitro biological activity of a drug conjugate.

  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the drug conjugate, a non-targeting control conjugate, and the unconjugated drug.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare Drug Conjugate Dilutions treatment Treat Cells with Drug Conjugates drug_prep->treatment cell_seeding->treatment incubation Incubate for 72-96h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for a typical in-vitro cytotoxicity assay.

ADC_pathway ADC Antibody-Drug Conjugate Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cytotoxic_Drug Free Cytotoxic Drug Drug_Release->Cytotoxic_Drug DNA_Damage DNA Damage / Microtubule Disruption Cytotoxic_Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized signaling pathway for an ADC.

References

Navigating the Spacer: A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. Far from being a simple tether, the linker's length and composition profoundly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency of target protein degradation. This guide provides a comparative analysis of how varying the length of polyethylene glycol (PEG) linkers impacts PROTAC performance, supported by experimental data. While the focus of this guide is on PEG linkers due to the availability of comparative data, it is important to note that specific quantitative comparisons for PEG-sulfonic acid linkers of different lengths are not extensively available in the reviewed scientific literature.

The core function of a PROTAC is to bring a target protein in close proximity to an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome. The linker's role in this process is paramount; a linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[1][2] Consequently, the optimization of linker length is a key step in the development of potent and selective PROTACs.

The PROTAC Mechanism: A Symphony of Induced Proximity

The signaling pathway orchestrated by a PROTAC is a clear example of induced proximity. The bifunctional nature of the PROTAC molecule allows it to simultaneously engage a target protein and an E3 ubiquitin ligase, forming a transient ternary complex. This proximity enables the E3 ligase to catalyze the ubiquitination of the target protein, leading to its recognition and subsequent degradation by the 26S proteasome.

PROTAC Signaling Pathway PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

A simplified diagram of the PROTAC signaling pathway.

Comparative Efficacy: The Impact of PEG Linker Length on Protein Degradation

To illustrate the critical role of linker length, we have summarized data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1). These examples clearly demonstrate that an optimal linker length is crucial for achieving maximal degradation potency.

Target ProteinPROTAC Linker CompositionLinker Length (atoms)DC50Dmax (%)Reference
ERα PEG/Alkyl9>10 µM~50[3]
12~5 µM~75[3]
16 ~1 µM ~95 [3]
19~5 µM~70[3]
21>10 µM~60[3]
TBK1 PEG/Alkyl< 12No degradation-[3]
21 3 nM 96 [3]
29292 nM76[3]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

The data clearly shows a "Goldilocks" effect for the ERα-targeting PROTACs, with the 16-atom linker demonstrating the highest efficacy.[3] Similarly, for TBK1-targeting PROTACs, a linker length of less than 12 atoms was inactive, while a 21-atom linker provided the most potent degradation.[3] These findings underscore the necessity of empirically determining the optimal linker length for each target and E3 ligase pair.

Experimental Protocols: Quantifying PROTAC-Mediated Protein Degradation

The following is a detailed methodology for a key experiment used to quantify the efficacy of PROTACs: Western Blot analysis.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to determine the extent of target protein degradation in cultured cells following treatment with PROTACs of varying linker lengths.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., MCF7 for ERα, or a relevant cell line for TBK1) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with a range of concentrations of each PROTAC (with different linker lengths) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) for comparison.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα or anti-TBK1).

  • Also, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection and Analysis:

  • Wash the membrane to remove unbound secondary antibodies.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow Western Blot Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis CellCulture 1. Plate and grow cells PROTACTreatment 2. Treat with PROTACs of varying linker lengths CellCulture->PROTACTreatment CellLysis 3. Lyse cells PROTACTreatment->CellLysis ProteinQuant 4. Quantify protein concentration CellLysis->ProteinQuant SDSPAGE 5. SDS-PAGE ProteinQuant->SDSPAGE Transfer 6. Transfer to membrane SDSPAGE->Transfer Immunoblot 7. Immunoblotting Transfer->Immunoblot Detection 8. Chemiluminescent Detection Immunoblot->Detection Quantification 9. Densitometry & Normalization Detection->Quantification Calculation 10. Calculate DC50 & Dmax Quantification->Calculation

A flowchart of the Western Blot experimental workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of Bis-PEG4-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Bis-PEG4-sulfonic acid (CAS No. 1807539-08-7). Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance within the laboratory setting. This document should be used in conjunction with your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS).

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the acidic nature of this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A lab coat should be worn to protect skin and clothing.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Chemical and Physical Properties Overview

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 1807539-08-7
Molecular Formula C₁₀H₂₂O₁₀S₂
Molecular Weight 366.41 g/mol
Appearance Varies (can be a solid or a liquid)
Storage -20°C

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is handled in an environmentally responsible and compliant manner.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with acidic materials. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Liquid Waste (Solutions): If this compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.

  • Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

2. Neutralization of Acidic Waste (if required by your institution):

For dilute aqueous solutions of this compound, neutralization may be a preliminary step before collection for disposal. Always consult your institution's EHS guidelines before proceeding with any neutralization.

  • Procedure:

    • Work in a chemical fume hood.

    • Slowly add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) to the acidic solution while stirring.

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the base until the pH is in the neutral range (typically 6-8).

    • Collect the neutralized solution in a properly labeled hazardous waste container.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide them with the full chemical name ("this compound") and any available Safety Data Sheet (SDS) information.

IV. Experimental Protocols

Protocol for Neutralization of Dilute Aqueous this compound Waste:

  • Preparation: Don appropriate PPE and work in a chemical fume hood. Place the container with the acidic waste in a secondary container to contain any potential spills.

  • Selection of Neutralizing Agent: Prepare a 1M solution of sodium hydroxide or a saturated solution of sodium bicarbonate.

  • Neutralization: While stirring the acidic waste solution, slowly add the neutralizing agent dropwise. Be aware that the reaction may be exothermic.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper.

  • Completion: Stop adding the neutralizing agent once the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized solution to a hazardous waste container, label it appropriately, and arrange for disposal through your institution's EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solvent) waste_type->liquid_waste In Solvent aqueous_waste Dilute Aqueous Waste waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid neutralization_check Institutional Protocol: Neutralization Required? aqueous_waste->neutralization_check storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage neutralization_check->collect_liquid No neutralize Neutralize with Dilute Base to pH 6-8 neutralization_check->neutralize Yes collect_neutralized Collect Neutralized Waste in Labeled Container neutralize->collect_neutralized collect_neutralized->storage disposal Arrange for Pickup by Licensed Disposal Service storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling Bis-PEG4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bis-PEG4-sulfonic acid. The following procedural guidance outlines personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a hydrophilic PEG linker containing two sulfonic acid groups.[1] The polyethylene glycol (PEG) chain enhances its solubility in aqueous solutions.[1][2] It is important to note that this chemical is intended for research use only and not for human or veterinary applications.[3]

PropertyDataSource
Molecular Formula C10H22O10S2[1]
Molecular Weight 366.4 g/mol [1]
CAS Number 1807539-08-7[1]
Purity >95%[1]
Appearance Colorless to light yellow liquid[4]
Storage Temperature -20°C[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure when handling this compound.[5] The recommended PPE for various laboratory operations is summarized below.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles or face shieldGoggles should be tight-fitting to protect against splashes. A face shield is recommended when handling larger quantities.[6][7]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[5][8]
Body Lab coat or chemical protective clothingA lab coat should be worn to protect against minor splashes. For larger quantities, a chemical-resistant apron or suit is advised.[5][8]
Respiratory Vapor respiratorUse in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, an approved respirator is necessary.[6][9][10]
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.[5]

Operational and Handling Plan

Adherence to a strict protocol is required to minimize exposure and prevent accidents.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • The recommended long-term storage temperature is -20°C.[1][4]

  • This substance is hygroscopic; protect it from moisture.[6]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[6]

Handling Procedures
  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Ensure adequate ventilation, preferably within a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or spray mist.[6]

  • Do not ingest.[6]

  • When using, do not eat, drink, or smoke.[11]

First Aid Measures
  • General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Immediate medical attention is required.[6][12]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Immediate medical attention is required.[6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][12]

Spill and Disposal Plan

Accidental Release Measures
  • Ensure adequate ventilation and wear appropriate PPE.[9]

  • Prevent further leakage or spillage if it is safe to do so.[6]

  • For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • For solid spills, sweep up and shovel into suitable containers for disposal.[12] Avoid dust formation.[10]

  • Do not allow the material to contaminate the ground water system.[12]

Waste Disposal
  • Dispose of all contents, containers, and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6][8]

  • The generation of waste should be avoided or minimized wherever possible.[9]

  • Empty containers or liners may retain some product residues and should be treated as hazardous waste.[9]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_response Emergency Response cluster_disposal Disposal Receive Receive & Inspect Container Store Store at -20°C Protect from Moisture Receive->Store Prep Equilibrate to Room Temp Before Use Store->Prep Handling Handle in Fume Hood with Full PPE Prep->Handling Spill Spill or Exposure? Handling->Spill Normal Workflow FirstAid Administer First Aid Seek Medical Attention Spill->FirstAid Exposure SpillClean Contain & Clean Spill Using Appropriate Kit Spill->SpillClean Spill Waste Collect Waste in Labeled Container Spill->Waste No FirstAid->Handling SpillClean->Waste Dispose Dispose via Approved Hazardous Waste Vendor Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG4-sulfonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.